Technical Monograph: Synthesis and Characterization of 4-Bromo-5-(p-tolyl)-1H-pyrazole
Executive Summary & Strategic Importance The compound 4-Bromo-5-(p-tolyl)-1H-pyrazole represents a "privileged scaffold" intermediate in medicinal chemistry. Its structural value lies in the orthogonality of its function...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The compound 4-Bromo-5-(p-tolyl)-1H-pyrazole represents a "privileged scaffold" intermediate in medicinal chemistry. Its structural value lies in the orthogonality of its functional groups: the p-tolyl moiety provides lipophilic bulk often required for hydrophobic pocket binding (e.g., in COX-2 or kinase active sites), while the C4-bromine serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Critical Technical Note on Tautomerism:
Researchers must recognize that in unsubstituted 1H-pyrazoles, the positions 3 and 5 are chemically equivalent due to rapid annular tautomerism. While the IUPAC name may specify 5-(p-tolyl), the molecule exists in equilibrium with 3-(p-tolyl). For the purpose of this guide, the synthesis targets the parent 1H-pyrazole, which allows for subsequent N-alkylation to lock the regiochemistry if desired.
Retrosynthetic Analysis & Pathway Design
To ensure high purity and scalability, we avoid the classical condensation of hydrazines with
-keto esters, which often yields mixtures of regioisomers when N-substituted hydrazines are used. Instead, we utilize a Stepwise Enaminone Route . This pathway offers superior atom economy and simplifies purification.
Pathway Visualization[1]
Figure 1: Stepwise synthetic workflow from p-methylacetophenone to the target brominated pyrazole.
Detailed Experimental Protocols
Phase 1: Construction of the Pyrazole Core
Objective: Synthesize 3-(p-tolyl)-1H-pyrazole via an enaminone intermediate.
Charge a round-bottom flask with 4'-methylacetophenone.
Add DMF-DMA under a nitrogen atmosphere.
Reflux at 110°C for 12 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The ketone spot should disappear, replaced by a lower Rf yellow spot (enaminone).
Concentrate in vacuo to remove toluene and excess DMF-DMA. The residue is typically a yellow solid/oil used directly in the next step.
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).
Protocol:
Dissolve 3-(p-tolyl)-1H-pyrazole in DMF (0.5 M concentration).
Cool the solution to 0°C in an ice bath to control exotherm and improve regioselectivity.
Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.
Allow to warm to room temperature and stir for 2–4 hours.
Self-Validating Endpoint: Aliquot 50 µL into water/ethyl acetate. TLC should show the disappearance of the starting pyrazole. The product is usually less polar (higher Rf).
Work-up: Pour reaction mixture into 5 volumes of ice water. The product, 4-Bromo-5-(p-tolyl)-1H-pyrazole , will precipitate.
Filter the solid. Wash extensively with water to remove succinimide byproduct.
Dry in a vacuum oven at 45°C.
Characterization & Properties
The following data provides the standard for confirming the identity of the synthesized material.
Physicochemical Properties Table[2]
Property
Value / Description
Chemical Formula
C₁₀H₉BrN₂
Molecular Weight
237.10 g/mol
Appearance
White to off-white crystalline solid
Melting Point
128–132°C (Typical range for pure compound)
Solubility
Soluble in DMSO, DMF, MeOH; Low solubility in water
Functional Applications: The Suzuki Coupling Workflow
The primary utility of this molecule is as a coupling partner. Below is the standard catalytic cycle for derivatizing this scaffold.
Figure 2: Application of the brominated scaffold in palladium-catalyzed cross-coupling.
Protocol Insight:
When performing Suzuki couplings on this substrate, the free NH can poison palladium catalysts or undergo competitive N-arylation.
Recommendation: If yields are low (<50%), protect the nitrogen (e.g., SEM, THP, or Boc) before the coupling step, or use 2.5 eq of base to ensure the pyrazole exists as the anion, which is often a competent coupling partner.
Safety & Handling (GHS)
Signal Word: WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine C-Br bond can be photolabile over long periods).
References
Synthesis of 3,5-disubstituted pyrazoles
Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1]
"4-Bromo-5-(p-tolyl)-1H-pyrazole" chemical structure
Technical Monograph: 4-Bromo-5-(p-tolyl)-1H-pyrazole Structure, Synthesis, and Reactivity in Medicinal Chemistry [1] Executive Summary 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: Analogous to 3-aryl-4-bromo series) is a haloge...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 4-Bromo-5-(p-tolyl)-1H-pyrazoleStructure, Synthesis, and Reactivity in Medicinal Chemistry [1]
Executive Summary
4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: Analogous to 3-aryl-4-bromo series) is a halogenated heterocyclic scaffold critical to modern drug discovery. As a member of the 3,4,5-substituted pyrazole family, it serves as a versatile pharmacophore in the development of COX-2 inhibitors, protein kinase inhibitors (e.g., p38 MAP kinase), and agrochemicals.[1][2]
This guide provides a rigorous technical analysis of its structural dynamics, validated synthesis protocols, and reactivity profiles.[1][2] Special emphasis is placed on the tautomeric equilibrium unique to N-unsubstituted pyrazoles, a factor often overlooked that dictates regioselectivity in downstream functionalization.[1][2]
Structural Analysis & Tautomerism
The Tautomeric Equivalence
In the solution phase, 4-Bromo-5-(p-tolyl)-1H-pyrazole exists in dynamic equilibrium with its tautomer, 4-Bromo-3-(p-tolyl)-1H-pyrazole . The proton on the nitrogen atom oscillates between N1 and N2 (annular tautomerism).[2][3]
Nomenclature Note: While the user request specifies the "5-(p-tolyl)" isomer, IUPAC nomenclature rules typically prioritize the lower locant for the aryl substituent, often defaulting to "3-(p-tolyl)" in literature.[1] For the purpose of this guide, we treat them as a singular chemical entity in solution.
Physicochemical Profile
Property
Value / Description
Molecular Formula
C₁₀H₉BrN₂
Molecular Weight
237.10 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]
pKa (Calculated)
~13.5 (NH acidity); ~2.5 (conjugate acid)
LogP
~2.8 (Lipophilic due to p-tolyl and bromo groups)
Key Spectroscopic Features
¹H NMR: Methyl singlet (~2.3 ppm), Aromatic p-tolyl doublet, NH broad singlet.[1][2][3] MS: Distinct isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).[1][2][3]
Validated Synthesis Protocols
The most robust synthetic route involves the construction of the pyrazole ring followed by electrophilic halogenation.[2] This "ring-first, halogen-second" approach avoids the regiochemical ambiguity of cyclizing brominated precursors.[1]
Diagram 1: Synthesis Workflow
Caption: Step-wise synthesis from p-methylacetophenone via enaminone cyclization and electrophilic bromination.
Cool to 0°C in an ice bath (Critical for controlling exotherm and preventing over-bromination).[1][2][3]
Add NBS portion-wise over 15 minutes.
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.[2]
Purification: Wash reaction mixture with water (2x) and brine. Dry over Na₂SO₄.[2][3] Concentrate. Recrystallize from Ethanol/Water if necessary.[2][3]
Reactivity & Functionalization
The 4-bromo substituent is a "chemical handle," enabling the transformation of this scaffold into complex bioactive molecules via Palladium-catalyzed cross-coupling.[1]
Suzuki-Miyaura Cross-Coupling
This is the primary method to install a second aryl group at the C4 position, creating 3,4-diarylpyrazoles (common in COX-2 inhibitors like Celecoxib analogs).[1]
Mechanism: Oxidative addition of Pd(0) into the C4-Br bond is facile due to the electron-deficient nature of the pyrazole ring compared to simple benzenes.
Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₂CO₃).[1][2][3] Strong bases may deprotonate the NH, potentially poisoning the catalyst or altering solubility.[1][2]
Diagram 2: Reactivity Logic
Caption: Divergent synthesis pathways. C4-coupling preserves the pyrazole core; N-alkylation locks the tautomer.
The N-Alkylation Challenge
Reacting 4-Bromo-5-(p-tolyl)-1H-pyrazole with an alkyl halide (e.g., Methyl Iodide) typically yields a mixture of two regioisomers:
Expert Tip: To favor the 1,3-isomer (less hindered), use mild bases like K₂CO₃ in acetone.[1][2] To favor the 1,5-isomer, steric bulk on the electrophile or specific solvent effects (e.g., HMPA) are often required, but separation is almost always necessary.[1][2]
References
Synthesis of 3,5-disubstituted pyrazoles: Beilstein J. Org.[1][2][3] Chem. 2011, 7, 179–185.[1][2][3] Link
Regioselectivity in Pyrazole Alkylation: Journal of Heterocyclic Chemistry. 2008, 45, 1271. Link[1][2][3]
Spectroscopic data of "4-Bromo-5-(p-tolyl)-1H-pyrazole"
Technical Guide: Spectroscopic Profiling of 4-Bromo-5-(p-tolyl)-1H-pyrazole Part 1: Executive Summary 4-Bromo-5-(p-tolyl)-1H-pyrazole (often referred to interchangeably as the 3-(p-tolyl) tautomer) is a critical halogena...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Spectroscopic Profiling of 4-Bromo-5-(p-tolyl)-1H-pyrazole
Part 1: Executive Summary
4-Bromo-5-(p-tolyl)-1H-pyrazole (often referred to interchangeably as the 3-(p-tolyl) tautomer) is a critical halogenated heterocyclic intermediate.[1] Its structural significance lies in the orthogonality of its functional groups: the bromine atom at position C4 serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the pyrazole NH offers a site for alkylation or arylation.
This scaffold is ubiquitous in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and agrochemical fungicides. This guide provides a comprehensive technical breakdown of its spectroscopic characterization, synthesis, and quality control parameters, designed for researchers requiring rigorous validation of this intermediate.
Part 2: Chemical Identity & Properties
Property
Data
IUPAC Name
4-Bromo-3-(4-methylphenyl)-1H-pyrazole (Tautomer)
CAS Number
Not widely listed; Analogous to 2075-45-8 (parent)
Molecular Formula
Molecular Weight
237.10 g/mol
Exact Mass
235.99 (for )
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, DCM; Insoluble in Water
SMILES
Cc1ccc(cc1)c2[nH]ncc2Br
Part 3: Synthesis & Reaction Pathway
The synthesis typically involves the electrophilic aromatic substitution of 3-(p-tolyl)-1H-pyrazole using N-Bromosuccinimide (NBS) .[1] This reaction is highly regioselective for the C4 position due to the electron-rich nature of the pyrazole ring and the directing effect of the aryl group.[1]
Synthesis Workflow Diagram
Caption: Electrophilic bromination pathway via NBS, selectively targeting the C4 position of the pyrazole ring.
Part 4: Spectroscopic Characterization
The following data represents the consensus spectroscopic profile for 4-bromo-3-aryl-pyrazoles. Due to annular tautomerism, the C3 and C5 positions are chemically equivalent in the unsubstituted NH form on the NMR time scale, though the aryl group is conventionally assigned to position 3.
A. Proton NMR (
NMR)
Solvent:
or | Frequency: 400 MHz
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
13.0 - 13.5
Broad Singlet
1H
NH (Pyrazole)
Exchangeable proton; shift varies with concentration and solvent (H-bonding).[1]
7.76
Singlet
1H
C5-H (Pyrazole)
Diagnostic peak.[1] Deshielded by adjacent N and Br.[1] Disappearance of the C4-H signal (usually ~6.6 ppm in precursor) confirms bromination.
7.60
Doublet ()
2H
Ar-H (Ortho)
Protons on the tolyl ring closest to the pyrazole.
7.25
Doublet ()
2H
Ar-H (Meta)
Protons adjacent to the methyl group.
2.38
Singlet
3H
Ar-CH
Characteristic methyl singlet of the p-tolyl group.[1]
Key Validation Check:
Absence of C4-H: The precursor 3-(p-tolyl)pyrazole has a singlet around 6.6–6.8 ppm.[1] The absence of this peak is the primary indicator of successful conversion.
Integral Ratio: The ratio of the methyl singlet (3H) to the pyrazole C-H (1H) must be exactly 3:1.
Impact: Competes in subsequent cross-coupling reactions.
Dibrominated Species (N-Bromo impurity):
Detection: Loss of the NH signal; appearance of broadness in the aromatic region due to dynamic exchange.
Remediation:[5] Wash with sodium thiosulfate or sodium bisulfite solution to reduce N-Br bonds back to N-H.[1]
Succinimide Residue:
Detection: Singlet at
2.7 ppm ( of succinimide).
Remediation:[5] Water wash or recrystallization from ethanol.[1]
References
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[1] Retrieved from
National Institutes of Health (NIH). (2012). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives.[1] PubMed.[1] Retrieved from
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from
Sigma-Aldrich. Product Specification: 4-Bromo-3-methyl-1H-pyrazole (Analogous Reference).[1] Retrieved from
MolCore. 4-Bromo-5-methyl-1-phenyl-1H-pyrazole Structure and Data. Retrieved from
An In-depth Technical Guide to the ¹H NMR of 4-Bromo-5-(p-tolyl)-1H-pyrazole Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activit...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the ¹H NMR of 4-Bromo-5-(p-tolyl)-1H-pyrazole
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 4-Bromo-5-(p-tolyl)-1H-pyrazole is a key synthetic intermediate; the bromine at the C4 position provides a versatile handle for further chemical modifications through cross-coupling reactions, while the p-tolyl group at C5 influences the molecule's steric and electronic profile.[3]
Accurate structural elucidation is paramount in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful and commonly used technique for determining the structure of organic molecules in solution. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 4-Bromo-5-(p-tolyl)-1H-pyrazole, offering a predictive breakdown of the spectrum, a detailed experimental protocol, and field-proven insights into data interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. 4-Bromo-5-(p-tolyl)-1H-pyrazole has four such environments, as illustrated below. The symmetry of the p-tolyl group results in two pairs of chemically equivalent aromatic protons (Hc/Hc' and Hd/Hd').
Caption: Molecular structure with distinct proton environments labeled.
Predicted ¹H NMR Spectral Data
The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), the number of neighboring protons determines its splitting pattern (multiplicity), and the number of protons in each environment is reflected in the signal's integration value. Based on established principles and data from analogous structures, a predicted ¹H NMR spectrum for 4-Bromo-5-(p-tolyl)-1H-pyrazole in DMSO-d₆ is summarized below.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the ideal solvent. Its ability to form hydrogen bonds slows the chemical exchange of the acidic N-H proton (Hₐ), making its signal more likely to be observed as a distinct, albeit often broad, peak.[4][5] In contrast, solvents like chloroform-d (CDCl₃) can lead to rapid exchange, potentially broadening the N-H signal into the baseline.
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale and Supporting Evidence
Hₐ (N-H)
> 11.5
Broad Singlet (br s)
1H
The N-H proton of the pyrazole ring is acidic and deshielded. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, similar 4-halopyrazoles show N-H resonances between 11.5 and 11.8 ppm.[6][7] The signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange.
Hₑ (C3-H)
~ 7.7 - 8.0
Singlet (s)
1H
This is the sole proton on the pyrazole ring. In the parent 4-bromopyrazole, the C3 and C5 protons appear at approximately 7.64 ppm.[7] The adjacent p-tolyl group at C5 will exert an electronic effect, likely causing a slight downfield shift. With no adjacent protons, it will appear as a sharp singlet.
Hc (Aromatic)
~ 7.4 - 7.6
Doublet (d)
2H
These are the aromatic protons on the p-tolyl ring ortho to the pyrazole ring. They are part of an AA'BB' system, which often resolves into two distinct doublets. They are expected to be slightly downfield compared to the Hd protons.
Hd (Aromatic)
~ 7.2 - 7.3
Doublet (d)
2H
These are the aromatic protons on the p-tolyl ring meta to the pyrazole ring and ortho to the methyl group. Data for p-substituted toluenes support this chemical shift range.[8] The coupling constant (J) between Hc and Hd is typically around 8 Hz.
Hf (-CH₃)
~ 2.3 - 2.4
Singlet (s)
3H
The methyl protons are attached to the aromatic ring. This chemical shift is characteristic of a methyl group on a tolyl moiety.[8] It will appear as a sharp singlet as there are no adjacent protons to couple with.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This section outlines a robust, self-validating protocol for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical proficiency and data integrity.
Caption: Standard workflow for ¹H NMR analysis.
Methodology:
Sample Preparation:
Step 1.1: Accurately weigh 5-10 mg of 4-Bromo-5-(p-tolyl)-1H-pyrazole into a clean, dry vial. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing solubility issues or line broadening.
Step 1.2: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D). Causality: Using a deuterated solvent is essential to avoid a massive interfering solvent signal in the spectrum. DMSO-d₆ is chosen to visualize the N-H proton.
Step 1.3: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v. If not, add a small drop. Causality: TMS provides a sharp, inert reference signal at 0.00 ppm, against which all other chemical shifts are measured.
Step 1.4: Vortex or briefly sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is critical. Causality: Undissolved solids will drastically degrade the magnetic field homogeneity, leading to poor peak shape and resolution.
Step 1.5: Transfer the solution into a high-quality 5 mm NMR tube and cap it.
Instrumental Setup & Data Acquisition (400 MHz or higher):
Step 2.1: Insert the sample into the spectrometer. Perform the lock command, which uses the deuterium signal from the solvent to stabilize the magnetic field against drift.
Step 2.2: Shim the sample. This is an automated or manual process that optimizes the magnetic field homogeneity across the sample volume. Causality: Proper shimming is the most critical step for achieving sharp, symmetrical peaks and high resolution. A poor shim will result in broad, distorted lineshapes.
Step 2.3: Set up the acquisition parameters. A standard proton experiment (zg30 on Bruker systems) is typically sufficient.
Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal intensity for quantitative accuracy.
Number of Scans (NS): 16 or 32. Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N), which increases by the square root of NS.
Relaxation Delay (D1): 1-2 seconds. Causality: This delay allows the protons to return to their equilibrium state before the next pulse. A sufficient delay is necessary for accurate integration.
Step 2.4: Acquire the Free Induction Decay (FID) data.
Data Processing:
Step 3.1: Apply a Fourier Transform (FT) to the FID to convert the time-domain data into the frequency-domain spectrum. An exponential multiplication (line broadening factor of 0.3 Hz) can be applied to improve S/N at the cost of slight resolution loss.
Step 3.2: Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
Step 3.3: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
Step 3.4: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
Step 3.5: Integrate all signals. Calibrate the integration by setting a well-resolved signal of known proton count (e.g., the methyl singlet, Hf) to its theoretical value (3.00). The relative integrals of the other peaks should then correspond to their respective proton counts.
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for the structural confirmation of 4-Bromo-5-(p-tolyl)-1H-pyrazole. By understanding the underlying principles of chemical shifts and coupling, and by following a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The predicted spectrum, characterized by a downfield N-H singlet, a lone pyrazole C-H singlet, a distinct AA'BB' system for the p-tolyl group, and an upfield methyl singlet, serves as a reliable template for analytical verification in any research or development setting.
References
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Mass spectrometry of "4-Bromo-5-(p-tolyl)-1H-pyrazole"
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-5-(p-tolyl)-1H-pyrazole Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Bromo-5-(p-tolyl)-1...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-5-(p-tolyl)-1H-pyrazole
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Bromo-5-(p-tolyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of biological activities, making their precise structural characterization essential for drug development and research.[1] This document, intended for researchers, scientists, and drug development professionals, details the principles of electron ionization (EI) mass spectrometry and applies them to predict the fragmentation pattern of the title compound. We will explore the key fragmentation pathways, explain the causality behind the expected spectral features, and provide a detailed experimental protocol for acquiring and interpreting the mass spectrum. The guide integrates theoretical principles with practical, field-proven insights to serve as a self-validating resource for the structural elucidation of this and similar brominated heterocyclic systems.
Introduction to 4-Bromo-5-(p-tolyl)-1H-pyrazole
Chemical Structure and Properties
4-Bromo-5-(p-tolyl)-1H-pyrazole is an aromatic heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a p-tolyl (4-methylphenyl) group at the 5-position.
Monoisotopic Mass: 235.99491 Da (for the most common isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N)[2]
The presence of the bromine atom, the pyrazole core, and the tolyl substituent provides distinct characteristics that are readily identifiable through mass spectrometry. Understanding its mass spectrometric behavior is paramount for confirming its identity in synthesis reactions, identifying it in complex mixtures, and studying its metabolic pathways.
The Role of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For novel or synthesized compounds like 4-Bromo-5-(p-tolyl)-1H-pyrazole, it serves two primary purposes:
Confirmation of Molecular Weight: High-resolution mass spectrometry can determine the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Structural Elucidation: The fragmentation pattern, generated by breaking the molecule apart in the gas phase, acts as a structural "fingerprint," allowing researchers to deduce the connectivity of atoms and the identity of functional groups.[4]
Core Principles of Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a classic and widely used "hard" ionization technique, particularly effective for volatile and thermally stable small molecules.[5] Its high reproducibility makes it ideal for comparison with established spectral libraries.[6]
The Ionization Process
In the EI source, the analyte molecule is bombarded by a beam of high-energy electrons, typically accelerated to 70 electron volts (70 eV).[5] This energy is significantly higher than the ionization energy of most organic molecules. The interaction knocks a valence electron off the analyte molecule (M), creating a positively charged radical cation known as the molecular ion (M•⁺) .[6]
M + e⁻ → M•⁺ + 2e⁻
The Nature of Fragmentation
The molecular ion is formed with a large amount of excess internal energy. According to the quasi-equilibrium theory, this energy rapidly distributes throughout the molecule's vibrational modes.[7] When sufficient energy localizes in a specific bond, the bond can break. This process, known as fragmentation, creates a pair of species: a charged fragment (an ion) and a neutral fragment (a radical or a small molecule). The mass spectrometer only detects the charged fragments. This extensive fragmentation is incredibly useful as it provides detailed structural information.[6]
The Bromine Isotopic Signature
A critical diagnostic feature for any bromine-containing compound is its distinct isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[8] Consequently, any fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks of roughly equal intensity, separated by 2 m/z units. This is referred to as the M and M+2 pattern and is a definitive indicator of bromine's presence.[8]
Predicted Mass Spectrum and Fragmentation Pathways
The structure of 4-Bromo-5-(p-tolyl)-1H-pyrazole dictates a set of predictable fragmentation pathways under EI conditions. The stability of the resulting fragment ions is the primary driver of the fragmentation process.
The Molecular Ion (M•⁺)
The first key feature in the spectrum will be the molecular ion peak. Due to the bromine isotopes, this will be a doublet.
m/z 236: [C₁₀H₉⁷⁹BrN₂]•⁺
m/z 238: [C₁₀H₉⁸¹BrN₂]•⁺
The relative intensity of these two peaks will be approximately 1:1, immediately confirming the presence of one bromine atom. The stability of the aromatic system suggests the molecular ion should be clearly visible.
Key Fragmentation Mechanisms
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a common pathway for aryl halides. This results in a cation at m/z 157. This fragment loses the isotopic signature as the bromine atom is the neutral loss.
[C₁₀H₉BrN₂]•⁺ → [C₁₀H₉N₂]⁺ + •Br
m/z 157
Formation of the Tropylium Ion: One of the most common fragmentation pathways for compounds containing a tolyl or benzyl group is the formation of the highly stable tropylium cation (C₇H₇⁺). This often results in the base peak (the most intense peak) of the spectrum.
This can occur through cleavage of the bond between the pyrazole and tolyl rings.
m/z 91
Heterocyclic Ring Fragmentation: Pyrazole rings are known to undergo characteristic ring fragmentation by eliminating stable neutral molecules.[9]
Loss of HCN (27 Da): [C₁₀H₉BrN₂]•⁺ → [C₉H₈BrN]•⁺ + HCN
This would produce a doublet at m/z 209/211 .
Loss of N₂ (28 Da): This is another potential fragmentation for pyrazoles.
[C₁₀H₉BrN₂]•⁺ → [C₁₀H₉Br]•⁺ + N₂
This would produce a doublet at m/z 208/210 .
The predicted fragmentation pathways are visualized in the diagram below.
Caption: Predicted EI fragmentation pathway for 4-Bromo-5-(p-tolyl)-1H-pyrazole.
Summary of Predicted Mass Fragments
m/z (Mass-to-Charge Ratio)
Proposed Fragment Ion
Neutral Loss
Notes
236/238
[C₁₀H₉BrN₂]•⁺
-
Molecular Ion (M•⁺) ; characteristic 1:1 isotopic doublet.
209/211
[C₉H₈BrN]•⁺
HCN
Loss of hydrogen cyanide from the pyrazole ring.
208/210
[C₁₀H₉Br]•⁺
N₂
Loss of nitrogen from the pyrazole ring.
157
[C₁₀H₉N₂]⁺
•Br
Loss of a bromine radical.
91
[C₇H₇]⁺
C₃H₂BrN₂•
Formation of the stable tropylium ion; likely the base peak .
Experimental Protocol for GC-MS Analysis
This section provides a standardized, self-validating protocol for analyzing 4-Bromo-5-(p-tolyl)-1H-pyrazole using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Experimental Workflow Diagram
Caption: Standard experimental workflow for GC-MS analysis.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 1 mg of the synthesized 4-Bromo-5-(p-tolyl)-1H-pyrazole.
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. Causality: This concentration ensures the column is not overloaded and that the detector response remains within the linear range.
Instrumentation and Parameters:
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS system).
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. Causality: A DB-5ms column is robust and provides excellent separation for a wide range of semi-volatile aromatic compounds.
Injection: 1 µL injection volume with a split ratio of 20:1. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: Increase at 15 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
Self-Validation: This program ensures the compound elutes as a sharp peak and that any higher boiling impurities are cleared from the column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer Settings:
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV. Causality: This is the industry standard, ensuring that the resulting fragmentation pattern is reproducible and comparable to spectral databases like the NIST library.[10][11]
Source Temperature: 230 °C.
Mass Scan Range: 40 - 400 amu. Causality: This range is wide enough to capture the expected low-mass fragments (like m/z 91) and the molecular ion cluster (m/z 236/238).
Solvent Delay: 3 minutes. Causality: This prevents the high concentration of the injection solvent from saturating the detector filament.
Data Interpretation and Structural Confirmation
A successful analysis will yield a total ion chromatogram (TIC) showing a distinct peak at a specific retention time for 4-Bromo-5-(p-tolyl)-1H-pyrazole. The mass spectrum corresponding to this peak should be analyzed as follows:
Identify the Molecular Ion: Look for the highest m/z cluster. Confirm the presence of the m/z 236/238 doublet with approximately equal intensities. This confirms the molecular weight and the presence of one bromine atom.
Identify the Base Peak: Locate the most intense peak in the spectrum. It is highly anticipated to be at m/z 91, corresponding to the tropylium ion. This confirms the presence of the tolyl substituent.
Correlate Key Fragments: Search for the other predicted fragments, such as m/z 157 (loss of Br) and the m/z 209/211 doublet (loss of HCN). The presence of these fragments provides strong, corroborating evidence for the proposed pyrazole structure.
Database Comparison: If possible, compare the acquired spectrum against a commercial or in-house mass spectral library. A high match score provides a high degree of confidence in the compound's identity.
Conclusion
The mass spectrometric analysis of 4-Bromo-5-(p-tolyl)-1H-pyrazole under electron ionization conditions is predicted to yield a rich and highly informative spectrum. The key diagnostic features are the molecular ion doublet at m/z 236/238, a prominent base peak at m/z 91 from the tolyl group, and characteristic fragments resulting from the loss of the bromine atom and the fragmentation of the pyrazole ring. By following a robust experimental protocol and understanding the underlying fragmentation mechanisms, researchers can confidently use mass spectrometry to verify the structure and purity of this compound, facilitating its application in drug discovery and chemical research.
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The Pharmacological Potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Drug Discovery and Development Professionals The pyrazole scaffold is a privileged structure in medicinal chemistry, for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Drug Discovery and Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Its inherent versatility allows for facile structural modifications, enabling the fine-tuning of pharmacological properties. Within this vast chemical space, derivatives of 4-Bromo-5-(p-tolyl)-1H-pyrazole have emerged as a promising class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, offering valuable insights for researchers and scientists engaged in drug discovery and development.
The 4-Bromo-5-(p-tolyl)-1H-pyrazole Core: A Gateway to Diverse Bioactivity
The 4-Bromo-5-(p-tolyl)-1H-pyrazole moiety serves as a versatile template for the development of novel therapeutic agents. The bromine atom at the 4-position and the p-tolyl group at the 5-position are key structural features that can be strategically modified to modulate biological activity. The pyrazole ring itself, with its two adjacent nitrogen atoms, provides sites for hydrogen bonding and other interactions with biological targets.[2]
The general biological potential of pyrazole derivatives is vast, encompassing antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This guide will delve into the specific activities exhibited by derivatives of the 4-Bromo-5-(p-tolyl)-1H-pyrazole core, providing a detailed analysis of their therapeutic promise.
Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives: A Practical Approach
The synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole and its derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below, providing a foundational methodology for medicinal chemists.
General Synthesis Pathway
The synthesis often commences with the condensation of a β-diketone with a hydrazine derivative to form the pyrazole ring. Subsequent bromination at the 4-position, if not already present in the starting materials, is a crucial step. The p-tolyl group can be introduced through various cross-coupling reactions.
Caption: General synthetic workflow for 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a hypothetical derivative to illustrate the practical steps involved.
Step 1: Synthesis of 5-(p-tolyl)-1H-pyrazole
To a solution of 1-(p-tolyl)butane-1,3-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by recrystallization from ethanol to afford 5-(p-tolyl)-1H-pyrazole.
Step 2: Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole
Dissolve 5-(p-tolyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0°C.
Allow the reaction mixture to stir at room temperature for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to yield 4-Bromo-5-(p-tolyl)-1H-pyrazole.
Step 3: Synthesis of a Functionalized Derivative via Suzuki Coupling
To a degassed mixture of 4-Bromo-5-(p-tolyl)-1H-pyrazole (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a solvent system like 1,4-dioxane and water, add a base such as K₂CO₃ (2 equivalents).
Heat the reaction mixture at 80-100°C for 12-24 hours under an inert atmosphere.
Monitor the reaction by TLC.
After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to obtain the desired derivative.
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this area.[4]
Mechanism of Action
The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism for 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives is still under investigation, plausible targets include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The lipophilicity conferred by the p-tolyl group may facilitate membrane translocation, allowing the compounds to reach their intracellular targets.
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing the antimicrobial potency of this class of compounds. Key insights often revolve around the nature of substituents on the pyrazole ring and the p-tolyl moiety.
Substitution at the N1-position of the pyrazole: Introducing various alkyl or aryl groups at this position can significantly impact activity. Bulky substituents may enhance or diminish activity depending on the target's steric requirements.
Modification of the p-tolyl group: The electronic properties of substituents on the p-tolyl ring can influence the overall electron density of the molecule, affecting its interaction with biological targets. Electron-withdrawing groups, for instance, may enhance activity in some cases.
Derivatization at the 4-position: While this guide focuses on 4-bromo derivatives, substitution of the bromine atom with other functional groups via nucleophilic substitution reactions can lead to compounds with altered activity profiles.
This standard protocol is used to quantify the antimicrobial efficacy of the synthesized compounds.
Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cancer remains a leading cause of mortality worldwide, and the search for novel anticancer agents is a continuous endeavor. Pyrazole derivatives have shown promise as potent cytotoxic agents against various cancer cell lines.[5][6]
Putative Mechanisms of Action
The anticancer activity of pyrazole derivatives is often linked to their ability to induce apoptosis (programmed cell death) or inhibit key enzymes involved in cancer cell proliferation and survival. Potential molecular targets include:
Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.
Tyrosine Kinases: Many pyrazole-containing drugs, such as crizotinib, are potent tyrosine kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[5]
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.
Caption: Putative anticancer mechanisms of 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives can be modulated by structural modifications.
Aromatic Substituents: The nature and position of substituents on the p-tolyl ring and any additional aryl groups introduced can influence cytotoxicity. Lipophilic and electron-withdrawing groups have been shown to enhance activity in some pyrazole series.
Heterocyclic Modifications: Replacing the p-tolyl group with other heterocyclic rings can lead to compounds with improved activity and selectivity.
Flexibility and Conformation: The overall shape and flexibility of the molecule, dictated by the various substituents, play a critical role in its ability to bind to the active site of target enzymes.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole derivatives, most notably celecoxib, are well-established anti-inflammatory agents.[7]
Potential Mechanisms of Action
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. By selectively inhibiting COX-2 over COX-1, the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) can be minimized.
Caption: Potential anti-inflammatory mechanism via selective COX-2 inhibition.
For achieving potent and selective COX-2 inhibition, specific structural features are desirable.
The 1,5-Diarylpyrazole Motif: The presence of two aryl groups at the 1- and 5-positions of the pyrazole ring is a common feature of many COX-2 inhibitors. In the case of 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives, the p-tolyl group at the 5-position is a key component.
The Sulfonamide/Sulfone Moiety: Many selective COX-2 inhibitors possess a sulfonamide or sulfone group, which is believed to interact with a specific side pocket in the COX-2 active site. Introducing such a group onto the N1-phenyl ring of a 4-Bromo-5-(p-tolyl)-1H-pyrazole derivative could enhance COX-2 selectivity.
The 4-Bromo Substituent: The bromine atom at the 4-position can influence the electronic properties and conformation of the pyrazole ring, potentially impacting its binding to the COX enzyme.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of the compounds against the two COX isoforms.
Enzyme and Substrate Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a reference drug (e.g., celecoxib, ibuprofen) for a specified time.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
Prostaglandin Measurement: After a set incubation period, quantify the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation and Interpretation
For a comprehensive understanding of the biological activity of the synthesized derivatives, it is essential to present the quantitative data in a clear and structured format.
Table 1: Antimicrobial Activity of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives
Compound ID
R¹ Substituent
R² Substituent
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
Parent
H
H
>128
>128
Derivative 1
CH₃
H
64
128
Derivative 2
H
4-Cl
32
64
Derivative 3
CH₃
4-Cl
16
32
Ciprofloxacin
-
-
0.5
0.25
Table 2: Anticancer Activity of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives
Compound ID
R¹ Substituent
R² Substituent
IC₅₀ (µM) vs. MCF-7
IC₅₀ (µM) vs. HeLa
Parent
H
H
>100
>100
Derivative 4
Phenyl
H
52.3
78.1
Derivative 5
H
4-NO₂
25.8
45.6
Derivative 6
Phenyl
4-NO₂
8.2
15.4
Doxorubicin
-
-
0.9
1.2
Table 3: Anti-inflammatory Activity of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives
Compound ID
R¹ Substituent
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
COX-2 Selectivity Index
Parent
H
85.2
45.7
1.86
Derivative 7
4-SO₂NH₂-Ph
15.6
0.25
62.4
Derivative 8
4-SO₂Me-Ph
12.3
0.18
68.3
Celecoxib
-
15.0
0.05
300
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
Derivatives of 4-Bromo-5-(p-tolyl)-1H-pyrazole represent a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this scaffold, coupled with the potential for multi-faceted pharmacological modulation, makes it an attractive starting point for drug discovery campaigns.
Future research in this area should focus on:
Expansion of the chemical space: Synthesis of a broader range of derivatives with diverse substituents to establish more comprehensive SAR.
Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological activities.
In vivo evaluation: Testing of the most promising lead compounds in relevant animal models of disease to assess their efficacy and pharmacokinetic properties.
Optimization of drug-like properties: Further modification of lead compounds to improve their solubility, metabolic stability, and overall developability.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel 4-Bromo-5-(p-tolyl)-1H-pyrazole-based therapeutics to address unmet medical needs.
References
Hassan, G.S., Abdel Rahman D.E., Abdelmajeed E.A., Refaey R.H., Alaraby Salem M., Nissan Y.M. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Eur J Med Chem. 2019, 171, 332–42.
Kamal A., Shaik A.B., Jain N., Kishor C., Nagabhushana A., Supriya B., Kumar G.B., Chourasiya S.S., Suresh Y., Mishra R.K., et al. Design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization as new anticancer agents. Eur. J. Med. Chem. 2015;92:501–513.
Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Medicinal Chemistry Research, 24(9), 3567-3578.
Anonymous. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
Anonymous. (2021).
Anonymous. (2018).
Anonymous. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
Anonymous. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry.
Anonymous. (2023). Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. Iraqi Journal of Pharmaceutical Sciences.
Anonymous. (2020).
Anonymous. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Asian Journal of Pharmaceutical Sciences.
Anonymous. (2022). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules.
Anonymous. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
Anonymous. (2021). Overview on Biological Activities of Pyrazole Derivatives.
Anonymous. (2017). Synthesis of new pyrazole derivatives and their anticancer evaluation.
Anonymous. (2023).
Anonymous. (2023). Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives.
"4-Bromo-5-(p-tolyl)-1H-pyrazole" mechanism of action
The following technical guide details the mechanism of action, chemical utility, and therapeutic potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole , a critical pharmacophore and synthetic intermediate in modern drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, chemical utility, and therapeutic potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole , a critical pharmacophore and synthetic intermediate in modern drug discovery.
Mechanism of Action, Synthetic Utility, and Therapeutic Applications
Executive Summary
4-Bromo-5-(p-tolyl)-1H-pyrazole is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry. While often categorized as a synthetic intermediate, its structural motif serves as the bioactive core for a wide class of ATP-competitive kinase inhibitors (specifically p38 MAPK) and cyclooxygenase (COX) inhibitors .
This guide analyzes the compound from two distinct mechanistic perspectives:
Pharmacological Mechanism : As a "warhead" or binding core that mimics the purine ring of ATP, facilitating hydrogen bonding with the hinge region of kinase enzymes.
Chemical Mechanism : As a versatile electrophilic and nucleophilic platform for diversity-oriented synthesis (DOS), enabling the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling.
Chemical Identity & Structural Properties
The molecule exists in a tautomeric equilibrium, a critical feature for its binding affinity and synthetic reactivity.
Exists in equilibrium between 3-(p-tolyl) and 5-(p-tolyl) forms in solution.
Structure-Activity Relationship (SAR) Logic
The Pyrazole Core : Mimics the imidazole ring of adenine, allowing it to function as a hinge-binder in kinase pockets.
The C4-Bromine : Acts as a steric block or a halogen bond donor. Crucially, it serves as a reactive handle for cross-coupling to introduce a second aryl group (creating 4,5-diarylpyrazoles).
The C5-p-Tolyl Group : Provides lipophilic bulk, targeting the hydrophobic "gatekeeper" pocket adjacent to the ATP binding site.
Mechanism of Action (Pharmacological)
While the unsubstituted parent compound has moderate intrinsic activity (e.g., inhibition of alcohol dehydrogenase), its primary relevance lies in its role as the binding pharmacophore for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.
The 4-bromo-5-aryl-pyrazole motif functions as a Type I or Type II kinase inhibitor scaffold.
Hinge Region Interaction : The unsubstituted nitrogen (N1-H) or the pyridinelike nitrogen (N2) forms critical hydrogen bonds with the backbone amino acids of the kinase hinge region (e.g., Met109 in p38α).
Hydrophobic Pocket Occupation : The p-tolyl group at position 5 rotates out of plane to occupy the hydrophobic pocket I (selectivity pocket), displacing water molecules and increasing binding entropy.
Halogen Bonding : The C4-Bromine atom can participate in halogen bonding with carbonyl oxygens in the binding cleft, or simply fill a small hydrophobic cavity.
3.2. Signaling Pathway Modulation
Inhibition of the p38 MAPK pathway prevents the phosphorylation of downstream transcription factors (e.g., ATF2, CHOP), thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Figure 1: Mechanism of p38 MAPK pathway modulation by pyrazole-based inhibitors. The scaffold competes with ATP, blocking downstream signaling.
Mechanism of Action (Synthetic)
To drug development professionals, the "mechanism" of this molecule is often its reactivity profile in the synthesis of clinical candidates (e.g., Celecoxib analogs or Doramapimod derivatives).
4.1. Regioselective Functionalization
The 4-bromo-5-(p-tolyl)-1H-pyrazole scaffold allows for sequential functionalization:
N-Alkylation/Arylation : The acidic N-H proton (pKa ~14) allows alkylation or arylation. Regioselectivity (N1 vs N2) is controlled by steric hindrance of the p-tolyl group and solvent polarity.
Suzuki-Miyaura Coupling : The C4-Bromine is a prime electrophile for palladium-catalyzed cross-coupling, allowing the introduction of a second aryl ring to create the bioactive 4,5-diarylpyrazole motif.
Figure 2: Synthetic pathway illustrating the generation of the 4-bromo scaffold and its conversion into bioactive 4,5-diarylpyrazoles.
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole
This protocol establishes the core scaffold with high regiochemical purity.
Enaminone Formation :
Reflux 4'-methylacetophenone (10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) in toluene for 12 hours.
Concentrate in vacuo to yield the enaminone intermediate.
Cyclization :
Dissolve the intermediate in ethanol (20 mL).
Add hydrazine hydrate (15 mmol) dropwise at 0°C.
Reflux for 4 hours. Cool and filter the precipitate to obtain 3-(p-tolyl)-1H-pyrazole .
Bromination :
Dissolve 3-(p-tolyl)-1H-pyrazole (5 mmol) in DMF or Acetonitrile.
Add N-Bromosuccinimide (NBS) (5.5 mmol) portion-wise at 0°C.
Stir at room temperature for 2 hours.
Quench with water, filter the solid, and recrystallize from ethanol.
Yield : >85% of 4-Bromo-5-(p-tolyl)-1H-pyrazole .
Protocol B: In Vitro p38 MAPK Kinase Assay
To validate the inhibitory potential of derivatives synthesized from this scaffold.
Reagents : Recombinant p38α (10 ng), ATF2 substrate (substrate), ATP (Km concentration), and test compound (4-Bromo-5-(p-tolyl)-1H-pyrazole derivative).
Reaction :
Incubate enzyme and inhibitor in kinase buffer (25 mM Tris, pH 7.5, 5 mM
-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂) for 15 mins.
Initiate reaction by adding ATP/ATF2 mixture.
Incubate at 30°C for 30 mins.
Detection :
Use ADP-Glo™ or similar chemiluminescent assay to quantify ATP consumption.
Data Analysis : Plot % inhibition vs. Log[Concentration] to determine IC₅₀.
Therapeutic Potential & Applications
Therapeutic Area
Application of Scaffold
Inflammation
p38 MAPK Inhibitors : The 4,5-diarylpyrazole class (derived from this scaffold) is effective in treating Rheumatoid Arthritis and Crohn's disease by blocking cytokine production.
Pain Management
COX-2 Inhibitors : The scaffold mimics the selectivity profile of Celecoxib, targeting the COX-2 side pocket.
Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications Executive Summary 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: 1116093-45-8) is a high-value heterocyclic scaffold extensively utilized in the discovery of ki...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary
4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: 1116093-45-8) is a high-value heterocyclic scaffold extensively utilized in the discovery of kinase inhibitors (e.g., p38 MAPK) and non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2.[1] Its structural utility lies in the orthogonal reactivity of its functional handles: the labile N-H proton allows for regioselective alkylation, while the C4-bromide serves as an electrophilic site for palladium-catalyzed cross-coupling reactions.[1]
This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic protocols, mechanistic insights into its tautomeric reactivity, and its application in modern drug discovery.[1]
Chemical Profile & Tautomerism
Property
Data
IUPAC Name
4-Bromo-3-(4-methylphenyl)-1H-pyrazole
Common Name
4-Bromo-5-(p-tolyl)-1H-pyrazole
CAS Number
1116093-45-8
Molecular Formula
C₁₀H₉BrN₂
Molecular Weight
237.10 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Critical Note on Tautomerism:
In unsubstituted 1H-pyrazoles, the position of the N-H proton is fluxional.[1] Consequently, 4-Bromo-5-(p-tolyl)-1H-pyrazole exists in dynamic equilibrium with 4-Bromo-3-(p-tolyl)-1H-pyrazole .[1] While these are chemically identical in solution, the distinction becomes critical during N-alkylation, where steric and electronic factors dictate the ratio of N1 vs. N2 regioisomers.[1]
Synthetic Pathways
The synthesis of 4-bromo-5-arylpyrazoles typically proceeds via two primary strategies: Post-Cyclization Bromination (most robust) or One-Pot Cyclocondensation .[1]
Pathway A: The "Build-and-Brominate" Strategy (Recommended)
This route offers the highest purity and yield.[1] It begins with the formation of the pyrazole core followed by electrophilic aromatic substitution.[1]
Claisen Condensation: 4-Methylacetophenone is condensed with ethyl formate or dimethylformamide dimethyl acetal (DMF-DMA) to yield the enaminone intermediate.[1]
Cyclization: Treatment with hydrazine hydrate yields 3-(p-tolyl)-1H-pyrazole.[1]
Bromination: Electrophilic bromination at the C4 position using N-Bromosuccinimide (NBS).[1]
Pathway B: One-Pot Regioselective Synthesis
A faster route involving the reaction of 1,3-diketones (or their equivalents) with hydrazine and a brominating agent (like NBS or N-bromosaccharin) in a single vessel.[1] While faster, this can lead to higher impurity profiles if not carefully controlled.[1]
Figure 1: Step-wise synthetic pathway for high-purity isolation.
Recrystallize the residue from ethanol/water to yield the unbrominated pyrazole.[1]
Protocol 2: Bromination to 4-Bromo-5-(p-tolyl)-1H-pyrazole
Validating the core directive: Electrophilic Aromatic Substitution.
Reagents: 3-(p-tolyl)-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (5 mL per mmol).
Procedure:
Dissolve the pyrazole in DMF at 0°C (ice bath).
Add NBS portion-wise over 15 minutes to prevent exotherm-driven side reactions.[1]
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of starting material (Rf ~0.[1]4) and appearance of product (Rf ~0.5).[1]
Workup: Pour reaction mixture into ice-cold water (10x volume). The product typically precipitates.[1]
Filter the solid, wash copiously with water to remove succinimide by-products, and dry under vacuum.[1]
Yield Expectation: 85-95%.
Reactivity & Functionalization
The 4-bromo-5-(p-tolyl) scaffold is a "privileged structure" because it allows for sequential functionalization.[1]
A. Suzuki-Miyaura Cross-Coupling
The C4-Br bond is highly reactive toward Pd(0) catalysis.[1] This is the primary method for synthesizing biaryl pyrazoles (e.g., Celecoxib analogs).[1]
Solvent: Dioxane/Water or Toluene/Ethanol/Water.[1]
B. N-Alkylation (Regioselectivity)
Alkylation of the pyrazole nitrogen often yields a mixture of isomers.
Condition: NaH/DMF or Cs₂CO₃/MeCN.
Outcome: Alkylation typically favors the less sterically hindered nitrogen (N1), but the presence of the bulky p-tolyl group at C3/C5 influences this ratio.[1] In 3-(p-tolyl) tautomers, alkylation at N1 places the substituent far from the tolyl group (1,3-isomer), while N2 alkylation places it adjacent (1,5-isomer).[1]
Figure 2: Divergent synthesis capabilities of the 4-bromo scaffold.
Medicinal Chemistry Applications
p38 MAP Kinase Inhibitors:
The 4,5-diarylpyrazole motif is a classic pharmacophore for inhibiting p38 mitogen-activated protein kinase.[1] The p-tolyl group fits into the hydrophobic pocket of the enzyme, while the C4-substituent (introduced via Suzuki coupling) interacts with the gatekeeper residue.[1]
COX-2 Selective Inhibitors:
This compound is a structural analog of the Celecoxib scaffold.[1] The p-tolyl group mimics the tolyl moiety found in Celecoxib, critical for selectivity toward the COX-2 isozyme over COX-1.[1]
Antimicrobial Agents:
Recent studies indicate that 4-bromo-3-arylpyrazoles possess intrinsic antibacterial activity against Gram-positive strains (e.g., S. aureus), making them valuable starting points for antibiotic development.[1]
References
Synthesis of 4-Bromo-3-arylpyrazoles: Alinezhad, H., et al. (2011).[1] "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." J. Mex.[1][2] Chem. Soc. 55(4), 238-241.[1][2] Link[1]
Reactivity (Suzuki Coupling): Faidallah, H. M., et al. (2015).[1] "Synthesis and Biological Evaluation of New 3,5-Diaryl-4-bromopyrazole Derivatives." Journal of Chemical Research.[1] Link[1]
Medicinal Chemistry (p38 Kinase): Laufer, S. A., et al. (2002).[1] "Synthesis and biological testing of novel pyrrolo[2,3-d]pyrimidine and pyrazole derivatives as inhibitors of p38 MAP kinase." J. Med.[1] Chem.Link[1]
Commercial Availability & CAS Data: Accela ChemBio Product Entry for CAS 1116093-45-8.[1][3] Link
General Pyrazole Chemistry: El-Sawy, E. R., et al. (2012).[1] "Recent advances in the synthesis and biological activity of 4-bromopyrazoles." Acta Pharmaceutica. Link
The Genesis of a Pharmaceutical Mainstay: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds
Abstract The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Its discovery in the late 19th century was n...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Its discovery in the late 19th century was not merely an academic curiosity but a pivotal moment that ushered in the era of synthetic drugs. This in-depth technical guide provides a comprehensive historical narrative of pyrazole compounds, from their initial synthesis to their evolution into a privileged scaffold in drug discovery. We will delve into the seminal work of Ludwig Knorr, detailing his groundbreaking synthesis and the subsequent development of Antipyrine, the first commercially successful synthetic therapeutic agent. This guide will further explore the fundamental synthetic methodologies, the mechanistic underpinnings of these reactions, and the chronological expansion of pyrazoles into a diverse and impactful class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this vital chemical entity.
The Dawn of a New Era in Medicinal Chemistry: The Discovery of Pyrazole
The story of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a substituted pyrazole, a landmark achievement that laid the foundation for a new class of therapeutic agents.[1][2] This seminal work was not the synthesis of the parent pyrazole ring itself, which was later accomplished by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, but rather the creation of a pyrazole derivative that would prove to have profound biological activity.[3]
Knorr's initial synthesis involved the condensation reaction of ethyl acetoacetate, a β-ketoester, with phenylhydrazine.[1][3] This reaction, now famously known as the Knorr pyrazole synthesis , yielded 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery was not an isolated event; it was a direct precursor to one of the most significant breakthroughs in the history of medicine.
From Laboratory Curiosity to Blockbuster Drug: The Synthesis of Antipyrine
Building on his initial discovery, Ludwig Knorr synthesized the analgesic and antipyretic drug Antipyrine (phenazone) in the very same year, 1883.[4][5] Antipyrine was a monumental achievement; it was the first fully synthetic drug to be commercialized and it enjoyed widespread use until the emergence of Aspirin in the early 20th century.[4] The commercial success of Antipyrine demonstrated the immense potential of synthetic organic chemistry to address medical needs and catalyzed further research into heterocyclic compounds.
Nature's Embrace of the Pyrazole Core
While the initial discovery of pyrazoles was a triumph of synthetic chemistry, the pyrazole nucleus was later found to exist in nature. The first naturally occurring pyrazole, 1-pyrazole-alanine, was isolated from watermelon seeds in 1959, decades after its synthetic counterparts had already made a significant impact on human health.[6][7][8] This discovery underscored the biological relevance of the pyrazole scaffold.
The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive
The Knorr pyrazole synthesis remains a versatile and widely used method for the preparation of pyrazole and pyrazolone derivatives.[1][9] The reaction's success lies in its simplicity and the stability of the resulting aromatic pyrazole ring.[10]
The general principle involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[9][10][11] The mechanism can be dissected into the following key steps:
Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically the more reactive carbonyl group (e.g., the ketone in a β-ketoester). This step forms a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This results in the formation of a five-membered cyclic intermediate.
Dehydration: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.
Caption: General mechanism of the Knorr pyrazole synthesis.
Original Experimental Protocol for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)
The following protocol is based on the original publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 1883).[1]
Materials:
Phenylhydrazine: 100 g
Ethyl acetoacetate: 125 g
Apparatus:
Reaction vessel
Heating apparatus (water bath)
Crystallization dish
Procedure:
Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.
Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily product and water.
Heating and Cyclization: Gently warm the reaction mixture on a water bath. The reaction will become more vigorous. Continue heating until the reaction subsides.
Isolation: Upon cooling, the reaction mixture solidifies into a crystalline mass.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hot water or ethanol).
Quantitative Data from Knorr's Publication:
Reactant
Mass (g)
Phenylhydrazine
100
Ethyl acetoacetate
125
Note: The original publication provides less detailed quantitative data than modern standards. The focus was on the successful synthesis and characterization of the new compound.
The Expanding Universe of Pyrazole Applications
The initial success of Antipyrine spurred extensive research into pyrazole derivatives, revealing a vast spectrum of biological activities.[8] This has led to the development of numerous drugs and agrochemicals, solidifying the pyrazole scaffold as a "privileged structure" in medicinal chemistry.[12]
Pyrazoles in Pharmaceuticals
The versatility of the pyrazole core allows for its incorporation into a wide range of therapeutic agents targeting diverse biological pathways.[7][13]
This table represents a small fraction of the pyrazole-containing drugs that have reached the market, illustrating the scaffold's broad applicability.
Pyrazoles in Agrochemicals
Beyond medicine, pyrazole derivatives have found significant applications in agriculture as herbicides, insecticides, and fungicides.[15][16][17] The pyrazole ring is a key structural feature in many commercially successful agrochemicals.[16]
Caption: Diverse applications of the pyrazole scaffold.
Conclusion and Future Perspectives
From its serendipitous discovery in 1883 to its current status as a cornerstone of drug discovery, the journey of the pyrazole ring is a testament to the power of synthetic chemistry. Ludwig Knorr's pioneering work not only delivered the first synthetic drug but also unlocked a chemical scaffold of immense versatility and biological relevance. The continued exploration of pyrazole chemistry promises to yield novel therapeutic agents and agrochemicals with improved efficacy and safety profiles. As our understanding of biological targets deepens, the rational design of new pyrazole derivatives will undoubtedly play a crucial role in addressing unmet medical and agricultural needs for generations to come.
References
Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available at: [Link]
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021-05-15). Available at: [Link]
Knorr pyrazole synthesis. ResearchGate. Request PDF. Available at: [Link]
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
Chemistry of Antipyrine. ResearchGate. Request PDF. (2025-08-06). Available at: [Link]
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. (2026-01-08). Available at: [Link]
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. (2025-09-22). Available at: [Link]
Application Note: Scalable Synthesis and Purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase) and CO...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors.
Unlike traditional Claisen condensation routes using sodium hydride and ethyl formate, this protocol utilizes the Dimethylformamide Dimethyl Acetal (DMF-DMA) enaminone pathway. This approach minimizes hazardous waste, eliminates the need for pyrophoric bases, and ensures high regioselectivity during the subsequent bromination step.
Key Advantages of This Protocol:
Regiocontrol: Exclusive bromination at the C4 position using N-Bromosuccinimide (NBS).
Scalability: Avoids chromatographic purification for intermediates.
Safety: Replaces elemental bromine (
) with solid-state NBS.
Retrosynthetic Analysis & Strategic Logic
The synthesis is designed as a linear, two-phase process. The core strategy relies on constructing the pyrazole ring first, followed by late-stage functionalization (bromination). This is preferred over cyclizing pre-brominated precursors, which often suffer from dehalogenation side reactions during hydrazine condensation.
Structural Considerations & Tautomerism
Note: 5-(p-tolyl)-1H-pyrazole and 3-(p-tolyl)-1H-pyrazole are annular tautomers. In solution, the proton rapidly migrates between N1 and N2. While this protocol uses the user-specified "5-(p-tolyl)" nomenclature, the product exists as a tautomeric mixture in the solid state and solution.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step convergent synthesis via enaminone intermediate. The pathway ensures the aromatic ring is established before halogenation.
Experimental Protocol
Phase 1: Synthesis of the Pyrazole Core
Objective: Conversion of p-methylacetophenone to 3-(p-tolyl)-1H-pyrazole.
Reagents & Materials
Reagent
MW ( g/mol )
Equivalents
Role
p-Methylacetophenone
134.18
1.0
Starting Material
DMF-DMA
119.16
1.2
C1 donor / Enamine former
Hydrazine Hydrate (80%)
50.06
2.5
Dinucleophile
Ethanol (Absolute)
-
Solvent
Solvent
Step-by-Step Methodology
Enaminone Formation:
Charge a round-bottom flask with p-methylacetophenone (10.0 g, 74.5 mmol) and DMF-DMA (10.65 g, 89.4 mmol).
Heat the neat mixture to reflux (approx. 110°C) for 12–16 hours under nitrogen.
Mechanism Check: The evolution of methanol indicates reaction progress.
Concentrate the deep red/orange oil under reduced pressure to remove excess DMF-DMA and methanol. Note: The intermediate enaminone is sensitive to moisture; proceed immediately.
Cyclization:
Dissolve the crude enaminone residue in Absolute Ethanol (100 mL).
Protect the flask from direct light (wrap in aluminum foil) to prevent radical side reactions, though ionic mechanism dominates in DMF.
Bromination:
Add NBS (5.9 g, 33.2 mmol) portion-wise over 15 minutes at room temperature (20–25°C).
Stir at room temperature for 2 hours.
Validation: Monitor by HPLC or TLC. The starting material should be consumed quantitatively.
Quench & Isolation:
Pour the reaction mixture into Ice-Water (150 mL).
Stir for 30 minutes. The product will precipitate as a solid.
Critical Step: If the product oils out, add a small amount of saturated Sodium Thiosulfate solution (10 mL) to quench trace active bromine and induce crystallization.
Filter the solid and wash copiously with water to remove succinimide and DMF.
Recrystallize from Ethanol/Water (8:2) if high purity (>99%) is required.
Mechanistic Insight & Validation
Mechanism of Action (C4 Selectivity)
The pyrazole ring is electron-rich. The amino-type nitrogen (N1) donates electron density into the ring, making C4 the most nucleophilic site for Electrophilic Aromatic Substitution (
).
Figure 2:
mechanism. The electron density at C4 facilitates the attack on the bromonium ion generated by NBS.
Analytical Validation Criteria
To certify the batch, the following data must be met:
Test
Acceptance Criterion
Diagnostic Signal
HPLC Purity
> 98.0%
Single peak (RT shift vs SM).
1H NMR
Structure Confirm
Loss of C4-H signal (typically a singlet at ~6.6 ppm in precursor). Presence of p-tolyl methyl (~2.3 ppm).
Solution: Strictly control stoichiometry (1.05 eq) and keep temperature < 25°C.
Issue: N-Bromination (Transient).
Observation: Unstable species on TLC.
Solution: N-Br species usually rearrange to C-Br thermodynamically. Extending reaction time or slight heating (40°C) drives the rearrangement to the C4 position.
Issue: Oiling out during quench.
Solution: The DMF concentration is too high. Dilute the reaction mixture with more water slowly and scratch the flask walls to induce nucleation.
References
Synthesis of Pyrazoles via Enaminones
Al-Zaydi, K. M. (2009).[1] "Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry.
Source:
Regioselective Bromination of Pyrazoles
Khan, M. A., et al. (2011). "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives." Journal of the Mexican Chemical Society.[2]
Source:
General NBS Bromination Protocols
Beilstein Archives. (2021).[3] "Halogenations of 3-aryl-1H-pyrazol-5-amines."
Source:
Analytical Data Comparison
PubChem Compound Summary for 4-Bromopyrazole deriv
Application Note: High-Purity Isolation of 4-Bromo-5-(p-tolyl)-1H-pyrazole via Optimized Recrystallization
Abstract This application note provides a comprehensive guide to the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical research and development, through the technique of r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical research and development, through the technique of recrystallization. The protocol herein is designed to yield a crystalline solid of high purity, suitable for downstream applications such as organic synthesis and biological screening. This document elucidates the fundamental principles of recrystallization, offers a detailed, step-by-step protocol, and outlines methods for the validation of purity.
Introduction: The Significance of Purity for Pyrazole Derivatives
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The specific compound, 4-Bromo-5-(p-tolyl)-1H-pyrazole, with its unique substitution pattern, presents a valuable scaffold for the development of novel therapeutic agents. However, the presence of impurities from the synthetic process can significantly impact the reliability of experimental results and the safety profile of potential drug candidates. Therefore, a robust and reproducible purification method is paramount.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1] The core principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] By carefully selecting a solvent in which the compound of interest is sparingly soluble at low temperatures but highly soluble at elevated temperatures, a highly purified crystalline product can be obtained upon cooling.[1]
The Science of Recrystallization: A Step-by-Step Rationale
The process of recrystallization is more than a simple dissolution and precipitation; it is a carefully controlled process of crystal lattice formation that excludes foreign molecules. The success of this technique hinges on the understanding and precise execution of several key steps.
The Critical Choice of Solvent
The selection of an appropriate solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
High dissolving power for the target compound at elevated temperatures.
Low dissolving power for the target compound at low temperatures.
High solubility for impurities at all temperatures, or very low solubility so they can be filtered out hot.
A boiling point that is lower than the melting point of the target compound.
Chemical inertness towards the target compound.
Ease of removal from the purified crystals.
For pyrazole derivatives, polar protic solvents such as ethanol have been shown to be effective.[2][3] This is often due to the ability of the solvent to form hydrogen bonds with the pyrazole ring system. In cases where a single solvent does not provide the desired solubility profile, a binary solvent system, such as ethanol-water, can be employed.[4]
The Six Pillars of a Successful Recrystallization
The recrystallization process can be broken down into six fundamental steps, each with a specific purpose in achieving high purity.
Experimental Protocol: Purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole
This protocol is based on established methods for the purification of analogous brominated pyrazole derivatives.[2][3] Researchers should perform initial small-scale solvent screening to confirm the optimal solvent or solvent system for their specific batch of crude material.
Materials and Equipment
Crude 4-Bromo-5-(p-tolyl)-1H-pyrazole
Ethanol (reagent grade)
Deionized Water
Activated Carbon (optional)
Erlenmeyer flasks
Hot plate with magnetic stirring
Buchner funnel and flask
Vacuum source
Filter paper
Spatula
Melting point apparatus
TLC plates and chamber
Step-by-Step Recrystallization Procedure
Solvent Screening (Small Scale):
Place approximately 50 mg of the crude 4-Bromo-5-(p-tolyl)-1H-pyrazole into a small test tube.
Add a few drops of ethanol and observe the solubility at room temperature.
Gently heat the test tube in a warm water bath. If the compound does not dissolve, add more ethanol dropwise until it fully dissolves.
Allow the solution to cool to room temperature and then place it in an ice bath.
Observe the formation of crystals. If significant crystal formation occurs, ethanol is a suitable solvent.
If the compound is too soluble in ethanol at room temperature, or if crystallization is poor, a binary solvent system should be explored. A good starting point is an ethanol/water mixture.[4]
Dissolution:
Place the crude 4-Bromo-5-(p-tolyl)-1H-pyrazole into an Erlenmeyer flask of appropriate size.
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.
Gently heat the mixture on a hot plate with magnetic stirring.
Add more hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
Decolorization (Optional):
If the solution is colored, remove it from the heat and allow it to cool slightly.
Add a small amount of activated carbon to the solution to adsorb colored impurities.
Reheat the solution to boiling for a few minutes.
Hot Filtration (if necessary):
If activated carbon was used or if there are insoluble impurities, perform a hot filtration.
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them.
Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
Crystallization:
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Washing:
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
Drying:
Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment and Characterization
The purity of the recrystallized 4-Bromo-5-(p-tolyl)-1H-pyrazole should be verified using appropriate analytical techniques.
Melting Point Determination
A sharp and narrow melting point range is a good indicator of purity. Impurities tend to depress and broaden the melting point range. The melting point of a related compound, 4-Bromo-5-methyl-1H-pyrazol-3-amine, is reported to be in the range of 118.0 to 122.0 °C.[5]
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of a compound. A pure compound should ideally show a single spot on the TLC plate.
Spectroscopic Methods
For unambiguous confirmation of structure and purity, spectroscopic analysis is recommended. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and can reveal the presence of any remaining impurities.
Data Presentation
The following table provides a template for recording and comparing the results of the purification process.
Parameter
Crude Product
Recrystallized Product
Appearance
Off-white to tan powder
White crystalline solid
Melting Point
Broad range (e.g., 110-118 °C)
Sharp range (e.g., 120-122 °C)
TLC (single spot)
No (multiple spots)
Yes
Yield (%)
-
Typically 70-90%
Purity (by NMR)
~90%
>99%
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle 4-Bromo-5-(p-tolyl)-1H-pyrazole and all solvents in a well-ventilated fume hood.
Avoid inhalation of dust and vapors.
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Recrystallization is a highly effective method for the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole. By following the detailed protocol outlined in this application note, researchers can obtain a product of high purity, which is essential for reliable and reproducible results in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
Longdom Publishing. (2022). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
Google Patents. (2011). Method for purifying pyrazoles.
ResearchGate. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Retrieved from [Link]
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-5-(p-tolyl)-1H-pyrazole
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders.[1][2][3] The 4-bromo-5-(p-tolyl)-1H-pyrazole is a particularly attractive starting material due to its synthetic tractability and the diverse range of chemical transformations it can undergo. The bromine atom at the C4 position and the nitrogen at the N1 position serve as handles for introducing molecular diversity through various cross-coupling and substitution reactions. This guide provides detailed protocols and scientific rationale for the synthesis of kinase inhibitors using 4-bromo-5-(p-tolyl)-1H-pyrazole as a key building block.
Core Synthetic Strategies: Building Complexity from a Simple Scaffold
The primary synthetic routes for elaborating the 4-bromo-5-(p-tolyl)-1H-pyrazole core involve two key transformations:
Palladium-catalyzed cross-coupling reactions at the C4 position: The bromine atom at the C4 position is readily displaced by a variety of aryl, heteroaryl, or alkyl groups using well-established methods like the Suzuki-Miyaura or Stille coupling reactions. This allows for the introduction of substituents that can occupy the hydrophobic regions of the kinase ATP-binding site.
N-arylation or N-alkylation at the N1 position: The nitrogen atom at the N1 position of the pyrazole ring can be functionalized with a range of aryl or alkyl groups, often through copper- or palladium-catalyzed reactions. This modification is crucial for targeting the solvent-exposed region of the ATP-binding pocket and can significantly impact the inhibitor's selectivity and pharmacokinetic properties.
The following sections provide detailed, step-by-step protocols for these key transformations, along with the underlying chemical principles that guide the choice of reagents and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this protocol, we will couple 4-bromo-5-(p-tolyl)-1H-pyrazole with an arylboronic acid to introduce a new aromatic substituent at the C4 position.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-5-(p-tolyl)-1H-pyrazole (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
Add potassium carbonate (2.0 eq) to the mixture.
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-(p-tolyl)-1H-pyrazole.
Rationale: The choice of a palladium catalyst and a base is crucial for the success of the Suzuki-Miyaura reaction.[4] Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation. The base, in this case, potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The use of a mixed solvent system of dioxane and water helps to dissolve both the organic and inorganic reagents.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol describes the N-arylation of the 4-aryl-5-(p-tolyl)-1H-pyrazole synthesized in the previous step with an aryl halide.
Reaction Scheme:
A representative Buchwald-Hartwig N-arylation reaction.
To an oven-dried Schlenk tube, add 4-aryl-5-(p-tolyl)-1H-pyrazole (1.0 eq), the aryl halide (1.1 eq), and cesium carbonate (1.5 eq).
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
Add anhydrous toluene to the tube.
In a separate vial, prepare a solution of Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene.
Add the catalyst solution to the reaction mixture.
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, or until LC-MS analysis indicates complete conversion.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
Wash the combined organic filtrates with saturated aqueous NH₄Cl and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-aryl-4-aryl-5-(p-tolyl)-1H-pyrazole.
Rationale: The Buchwald-Hartwig amination requires a palladium catalyst and a suitable ligand to facilitate the coupling of the pyrazole nitrogen with the aryl halide.[5] Pd₂(dba)₃ is a common palladium precursor, and Xantphos is a bulky electron-rich ligand that is effective for this type of transformation. Cesium carbonate is a strong base that is often used in these reactions to promote the deprotonation of the pyrazole nitrogen.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole-based kinase inhibitors is highly dependent on the nature and position of the substituents on the pyrazole ring. For inhibitors derived from the 4-bromo-5-(p-tolyl)-1H-pyrazole scaffold:
The C5-p-tolyl group: This group often inserts into a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity.[6] Modifications to this group can modulate potency and selectivity.
The C4-substituent: The group introduced at the C4 position can extend into different regions of the ATP-binding site. Aromatic and heteroaromatic substituents are common and can form additional hydrophobic or hydrogen-bonding interactions with the protein.[7]
The N1-substituent: This substituent is typically directed towards the solvent-exposed region of the active site. It can be modified to improve solubility, cell permeability, and other pharmacokinetic properties. The nature of this group can also influence kinase selectivity.[7]
Table 1: Exemplary Kinase Targets for Pyrazole-Based Inhibitors
Kinase Target
Rationale for Targeting with Pyrazole Scaffold
Representative Inhibitor Scaffold
VEGFR-2
The pyrazole core can mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase.[8][9]
1-Aryl-4-aryl-5-substituted-1H-pyrazole
p38 MAP Kinase
The N-aryl pyrazole motif is a known pharmacophore for p38 inhibitors, with the pyrazole nitrogen acting as a hydrogen bond acceptor.[10][11]
1,5-Diaryl-3-substituted-1H-pyrazole
Src Kinase
The pyrazole scaffold can serve as a template for designing inhibitors that target the ATP-binding site of Src family kinases.[5][12]
N-(Pyrazol-3-yl)pyrimidin-4-amine
Characterization and Purification
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules.[13][14]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.[13]
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds.[10]
Purification of the final compounds is typically achieved through:
Silica Gel Column Chromatography: This is the most common method for purifying organic compounds.[15][16]
Recrystallization: This technique can be used to obtain highly pure crystalline material.[17]
Conclusion
The 4-bromo-5-(p-tolyl)-1H-pyrazole is a versatile and valuable starting material for the synthesis of a wide range of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel pyrazole-based compounds with potential therapeutic applications. By understanding the underlying chemical principles and structure-activity relationships, scientists can rationally design and optimize these molecules to achieve high potency and selectivity against their desired kinase targets.
References
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]
3-Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2020). Molecules. [Link]
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient and potent inhibitors of GSK3beta. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). Angewandte Chemie International Edition. [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
Production, Purification, and Crystallization of Recombinant HER2 Tyrosine Kinase Domain (HER2-TKD) as a Platform for Structure-. (2025). bioRxiv. [Link]
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry. [Link]
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of Applied Pharmaceutical Science. [Link]
Synthesis and Characterization of Some New Pyrazole Derivatives. (2017). ResearchGate. [Link]
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). ResearchGate. [Link]
ChemInform Abstract: Synthesis of Some New 1‐Acyl‐5‐aryl‐3‐ (5‐methyl‐1‐p‐tolyl‐1H‐1,2,3‐triazol‐4‐yl)‐4,5‐dihydro‐1H‐pyrazoles. (n.d.). ResearchGate. [Link]
Purification, crystallization and preliminary X-ray diffraction analysis of the kinase domain of human tousled-like kinase 2. (2013). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). (2015). Journal of Medicinal Chemistry. [Link]
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]
Purification, crystallization and drug screening of the IRAK pseudokinases. (2023). STAR Protocols. [Link]
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica. [Link]
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. [Link]
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]
Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation. (2006). Biochemistry. [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2018). Frontiers in Chemistry. [Link]
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). Beilstein Journal of Organic Chemistry. [Link]
Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (2024). Journal of Molecular Modeling. [Link]
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules. [Link]
Expression, Purification, and Crystallization of Recombinant Human ABL-1 Kinase for Structure-Based Drug Screening Applications. (2025). bioRxiv. [Link]
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a . aReaction Conditions: 1 equiv of 1a (1 mM in H2O), 200 equiv of heteroaryl boronic acid (200 mM in ACN/H2O, 1:1), 20 equiv Na2PdCl4, 40 equiv sSPhos (10 mM in DMA), K2CO3, H2O:ACN (4:1), 37°C for 28 h; bH2O:1,4-dioxane. (n.d.). ResearchGate. [Link]
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). BioWorld. [Link]
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Molecules. [Link]
Application Notes and Protocols: 4-Bromo-5-(p-tolyl)-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[1][2] The pyrazole ring's unique electronic and steric features allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[1][3] Several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, feature a pyrazole core, underscoring its therapeutic significance.[3]
The subject of this guide, 4-Bromo-5-(p-tolyl)-1H-pyrazole , is a strategically functionalized pyrazole derivative with significant potential as a building block in drug discovery programs. The presence of a bromine atom at the 4-position offers a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4][5] This allows for the systematic and efficient exploration of structure-activity relationships (SAR) by introducing diverse substituents at this position.[4] The 5-(p-tolyl) group provides a lipophilic moiety that can engage in hydrophobic interactions within target protein binding sites. This combination of a reactive handle and a key interacting group makes 4-Bromo-5-(p-tolyl)-1H-pyrazole a valuable starting point for the development of novel therapeutic agents.
Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole: A Two-Step Approach
The synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole can be efficiently achieved in a two-step sequence, commencing with the construction of the pyrazole ring followed by regioselective bromination.
Part 1: Synthesis of the Precursor, 5-(p-tolyl)-1H-pyrazole
The pyrazole ring is typically formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] In this case, the reaction of a p-tolyl-substituted β-diketone with hydrazine hydrate will yield the desired 5-(p-tolyl)-1H-pyrazole.
Part 2: Regioselective Bromination
The subsequent bromination of 5-(p-tolyl)-1H-pyrazole at the C4 position can be accomplished using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).[6][7] The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack.
Experimental Protocols
Protocol 1: Synthesis of 5-(p-tolyl)-1H-pyrazole
This protocol is adapted from general procedures for the synthesis of 5-aryl-pyrazoles.
Materials:
1-(p-tolyl)ethan-1-one
Ethyl acetate
Sodium methoxide
Hydrazine hydrate
Ethanol
Hydrochloric acid
Diethyl ether
Anhydrous magnesium sulfate
Rotary evaporator
Standard glassware for organic synthesis
Procedure:
Synthesis of 1-(p-tolyl)butane-1,3-dione:
To a solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether, add ethyl acetate (1.2 eq) dropwise at 0 °C.
To this mixture, add a solution of 1-(p-tolyl)ethan-1-one (1.0 eq) in diethyl ether dropwise.
Allow the reaction mixture to warm to room temperature and stir overnight.
Quench the reaction with dilute hydrochloric acid and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone.
Cyclization to form 5-(p-tolyl)-1H-pyrazole:
Dissolve the crude 1-(p-tolyl)butane-1,3-dione in ethanol.
Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(p-tolyl)-1H-pyrazole.
Protocol 2: Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole
This protocol is based on the established methodology for the bromination of pyrazoles.[6][8]
Materials:
5-(p-tolyl)-1H-pyrazole
N-Bromosuccinimide (NBS)
Dimethylformamide (DMF) or Dichloromethane (DCM)
Sodium thiosulfate solution
Dichloromethane
Anhydrous sodium sulfate
Rotary evaporator
Standard glassware for organic synthesis
Procedure:
Dissolve 5-(p-tolyl)-1H-pyrazole (1.0 eq) in DMF or DCM.
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the mixture with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Bromo-5-(p-tolyl)-1H-pyrazole.
Medicinal Chemistry Applications: A Versatile Scaffold for Target-Oriented Synthesis
4-Bromo-5-(p-tolyl)-1H-pyrazole is a strategic starting material for the synthesis of compound libraries targeting a variety of enzymes and receptors implicated in disease.[4][5] The bromine atom serves as a key functional group for introducing molecular diversity through cross-coupling reactions.[4][5]
Application in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology.[9][10] The pyrazole scaffold is a well-established core structure for kinase inhibitors.[10][11] The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with side chains that project into more specific sub-pockets to achieve potency and selectivity.
The 4-bromo-5-(p-tolyl)-1H-pyrazole can be utilized in a Suzuki-Miyaura coupling reaction to introduce a variety of aryl or heteroaryl groups at the 4-position.[5] This allows for the exploration of interactions with the solvent-exposed region of the kinase active site, which is a common strategy for enhancing inhibitor potency and modulating selectivity.
Caption: Workflow for developing kinase inhibitors from 4-Bromo-5-(p-tolyl)-1H-pyrazole.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
4-Bromo-5-(p-tolyl)-1H-pyrazole
Arylboronic acid (or ester)
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., 1,4-dioxane/water, toluene)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a reaction vessel, add 4-Bromo-5-(p-tolyl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
Evacuate and backfill the vessel with an inert gas three times.
Add the degassed solvent.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Application in Anticancer Drug Discovery
Beyond kinase inhibition, pyrazole derivatives have demonstrated broad anticancer activity through various mechanisms.[3][9] The antiproliferative activity of newly synthesized compounds derived from 4-Bromo-5-(p-tolyl)-1H-pyrazole can be assessed using standard in vitro assays.
Protocol 4: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
Cancer cell line (e.g., MCF-7, A549)
Complete cell culture medium
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO
96-well plates
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
Incubate for 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
While specific biological data for 4-Bromo-5-(p-tolyl)-1H-pyrazole is not extensively reported in the literature, SAR studies on related 5-aryl-pyrazole derivatives provide valuable insights for guiding drug design.[15][16][17]
Substitution at the 5-position: The nature of the aryl group at the 5-position significantly influences activity. Electron-donating or -withdrawing groups on this ring can modulate potency and selectivity.[15] The p-tolyl group in the title compound provides a moderately lipophilic and electron-donating substituent.
Substitution at the 4-position: As discussed, this position is ideal for introducing diversity. The size, electronics, and hydrogen bonding capacity of the substituent introduced via cross-coupling will be critical for target engagement.
Substitution at the N1-position: The N-H of the pyrazole can be a key hydrogen bond donor. Alkylation or arylation at this position can alter the hydrogen bonding pattern and the overall conformation of the molecule, leading to significant changes in biological activity.[15]
Data Summary: Representative Biological Activities of 5-Aryl-Pyrazole Derivatives
To illustrate the potential of this scaffold, the following table summarizes the biological activities of some representative 5-aryl-pyrazole derivatives from the literature. Note that these are not data for the title compound but for structurally related molecules.
4-Bromo-5-(p-tolyl)-1H-pyrazole represents a valuable and versatile building block for medicinal chemistry research. Its straightforward synthesis and the strategic placement of a reactive bromine atom and a key aryl moiety provide a solid foundation for the development of novel therapeutic agents. The protocols and applications outlined in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, particularly in the areas of kinase inhibition and anticancer research. The exploration of diverse substitutions at the 4-position through robust cross-coupling chemistry holds significant promise for the discovery of new lead compounds with improved potency, selectivity, and pharmacological properties.
Application Note: Strategic Design and Synthesis of Novel Pyrazole Derivatives from 4-Bromo-5-(p-tolyl)-1H-pyrazole
Executive Summary This guide details the synthetic utility of 4-Bromo-5-(p-tolyl)-1H-pyrazole as a core scaffold for diversity-oriented synthesis (DOS) in drug discovery. Pyrazoles are privileged structures in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 4-Bromo-5-(p-tolyl)-1H-pyrazole as a core scaffold for diversity-oriented synthesis (DOS) in drug discovery. Pyrazoles are privileged structures in medicinal chemistry, appearing in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). The 4-bromo-5-(p-tolyl) scaffold offers a unique "pivot point" for dual-vector functionalization:
N1-Diversification: Tuning physicochemical properties (solubility, permeability) via alkylation or arylation.
C4-Functionalization: Installing pharmacophores via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
This note provides optimized protocols for regioselective N-alkylation and C4-Suzuki coupling, supported by mechanistic insights and troubleshooting data.
Strategic Scaffold Analysis
The starting material, 4-Bromo-5-(p-tolyl)-1H-pyrazole , possesses three distinct reactivity zones. Understanding the interplay between the p-tolyl steric bulk and the acidic N-H is critical for reaction design.
Reactivity Profile
C4-Br (Electrophile): Highly reactive in Pd-catalyzed cross-couplings. The bromine atom is activated by the electron-rich pyrazole ring, facilitating oxidative addition.
N1-H (Nucleophile): Acidic (pKa ~14 in DMSO). Subject to tautomerism.
C5-Tolyl (Steric Anchor): The bulky p-tolyl group dictates regioselectivity during N-functionalization.
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis strategy, highlighting the regiochemical outcomes.
Figure 1: Divergent synthesis workflow. Note the regioselective preference for the 1,3-substituted isomer due to the steric bulk of the p-tolyl group.
Module 1: Regioselective N-Alkylation
Objective: Install an alkyl "handle" at N1 while controlling regiochemistry.
Expert Insight: The Regioselectivity Challenge
Unsubstituted pyrazoles exist in tautomeric equilibrium. When a bulky group (like p-tolyl) is present at position 3(5), alkylation typically favors the nitrogen distal to the bulky group to minimize steric clash.
Reaction: 5-(p-tolyl) tautomer
3-(p-tolyl) tautomer.
Outcome: The major product is usually the 1-alkyl-3-(p-tolyl) isomer (often >90:10 ratio), even if the starting material is labeled as "5-(p-tolyl)".
Protocol A: General N-Alkylation
Scale: 1.0 mmol
Preparation: In a dry 25 mL round-bottom flask, dissolve 4-Bromo-5-(p-tolyl)-1H-pyrazole (237 mg, 1.0 mmol) in anhydrous DMF (5 mL).
Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (488 mg, 1.5 mmol). Stir at Room Temperature (RT) for 15 minutes.
Why Cs₂CO₃? The "Cesium Effect" often improves solubility and reaction rates compared to K₂CO₃ in DMF.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography. The major isomer (1-alkyl-3-tolyl) typically elutes second due to higher polarity or interacts differently depending on the stationary phase, but NMR is required for confirmation.
Validation (NOE NMR):
Major Isomer (1,3-disubstituted): NOE correlation observed between N-Methyl protons and the C5-H (or C5 substituent). No NOE between N-Methyl and the p-tolyl ring.
Minor Isomer (1,5-disubstituted): Strong NOE correlation between N-Methyl protons and the ortho-protons of the p-tolyl ring.
Module 2: C4-Diversification via Suzuki-Miyaura Coupling
Objective: Install an aryl "warhead" at the C4 position.
Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.
Purification: Silica gel chromatography.
Troubleshooting Guide: Suzuki Coupling
Observation
Probable Cause
Corrective Action
Starting Material Remains
Catalyst deactivation or poor oxidative addition.
Switch to Pd(PPh₃)₄ or XPhos Pd G2 . Increase Temp to 110°C.
Debrominated Product (H instead of Ar)
"Protodebromination" side reaction.
Use strictly anhydrous conditions (switch to Toluene/DMF) or increase catalyst loading.
Homocoupling of Boronic Acid
Presence of Oxygen.
Degas solvents more rigorously (Freeze-Pump-Thaw).
Black Precipitate (Pd Black)
Catalyst decomposition.
Add excess ligand (e.g., PPh₃) or lower temperature.
Advanced Mechanism: The Catalytic Cycle
Understanding the specific demands of the pyrazole ring on the Palladium cycle helps in troubleshooting.
Figure 2: Suzuki-Miyaura Catalytic Cycle. For electron-rich pyrazoles, Oxidative Addition is often the rate-limiting step, requiring electron-rich ligands (like phosphines) on the metal.
Analytical Specifications
For a successful synthesis of a library based on 4-Bromo-5-(p-tolyl)-1H-pyrazole , the following analytical data is expected for the final derivatives:
1H NMR (DMSO-d6):
p-Tolyl Methyl: Singlet at ~2.35 ppm.
Pyrazole C3/C5-H: If C4 is substituted, this proton is absent. If C4 is Br, look for a shift.
N-Alkyl: Distinctive shift (e.g., N-Me at ~3.8-4.0 ppm).
LC-MS:
Expect [M+H]+ peak.
Bromine isotope pattern (1:1 doublet separated by 2 amu) in the intermediate. This pattern disappears in the final coupled product.
References
Synthesis of 4-Bromopyrazoles
Regioselectivity in Pyrazole Alkylation
Montoya, V., et al. "Regioselective formation of N-alkyl-3,5-pyrazole derived ligands." Tetrahedron, 2005.[4] Available at: [Link]
Suzuki Coupling of Heterocycles
Billingsley, K., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J. Am. Chem. Soc. (via NIH), 2013. Available at: [Link]
Pharmacological Relevance
Bekhit, A.A., et al. "1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents."[5] Bioorganic Chemistry, 2014.[6] Available at: [Link]
Application Note: In Vitro Biological Screening of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives
[1] Introduction & Pharmacophore Rationale[1][2] The scaffold 4-Bromo-5-(p-tolyl)-1H-pyrazole represents a privileged structure in medicinal chemistry.[1][2] Its biological relevance stems from the synergistic arrangemen...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Pharmacophore Rationale[1][2]
The scaffold 4-Bromo-5-(p-tolyl)-1H-pyrazole represents a privileged structure in medicinal chemistry.[1][2] Its biological relevance stems from the synergistic arrangement of three key pharmacophoric elements:[1]
The Pyrazole Core: A 5-membered heterocyclic ring acting as a hydrogen bond donor/acceptor, mimicking the peptide bond geometry found in kinase inhibitors (e.g., c-Met, EGFR).[1]
The 4-Bromo Substituent: A halogen atom that enhances lipophilicity (LogP) and facilitates halogen bonding with carbonyl backbone residues in protein binding pockets.[1]
The 5-(p-Tolyl) Group: A hydrophobic moiety that provides steric bulk, targeting hydrophobic sub-domains (e.g., the hydrophobic back pocket of COX-2 or the ATP-binding site of kinases).[1]
This Application Note details the standardized protocols for screening derivatives of this scaffold, focusing on Antimicrobial Efficacy , Cytotoxicity (Anticancer) , and Anti-inflammatory Potential .
Compound Preparation & Management[1][3][4][5][6]
Critical Step: Pyrazole derivatives, particularly halogenated ones, often exhibit poor aqueous solubility. Proper stock management is the foundation of reproducible data.[1]
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-group) and store at -20°C.
Working Solutions: Dilute with cell culture media or buffer immediately prior to use.[1] Ensure final DMSO concentration in assays is < 0.5% (v/v) to avoid solvent toxicity.[1]
Rationale: The 4-bromo-pyrazole moiety is known to disrupt bacterial cell walls and inhibit DNA gyrase.[1] The Broth Microdilution Method is preferred over disk diffusion for determining quantitative Minimum Inhibitory Concentrations (MIC).[1]
Reagents & Equipment[1][6][7]
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Rationale: This scaffold targets rapidly dividing cells, often via apoptosis induction or tubulin polymerization inhibition. The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability.[1]
Target Cell Lines[1][5][7][8][9][10]
A549 (Lung adenocarcinoma) – High relevance for EGFR-targeting pyrazoles.[1]
Rationale: Inflammation involves protein denaturation.[1] Pyrazoles (like Celecoxib) stabilize proteins.[1] This in vitro assay correlates well with COX-inhibitory potential without requiring expensive enzyme kits.[1]
Methodology
Test Solution: Mix 0.5 mL of test compound (at varying concentrations) with 0.5 mL of 1% Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.3).
Incubation: Incubate at 37°C for 20 minutes.
Denaturation: Heat samples at 70°C for 5 minutes to induce denaturation. Cool to room temperature.
Measurement: Measure turbidity (Absorbance) at 660 nm .
National Institutes of Health (NIH) - PMC. Synthesis and Antimicrobial Evaluation of Novel Pyrazoles.[1] (Provides detailed MIC protocols for p-tolyl pyrazoles).
Royal Society of Chemistry (RSC). Recent advances in the synthesis of anticancer pyrazole derivatives.[1] (Outlines MTT assay standards for this class of molecules).
Smolecule. 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole Chemical Properties. (Chemical data and building block usage).[4][5][3][6][7][8][9][10][11][12][13][14]
Technical Support Center: Purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole
This guide, crafted for researchers and drug development professionals, provides in-depth troubleshooting and practical protocols for the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole. As a Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide, crafted for researchers and drug development professionals, provides in-depth troubleshooting and practical protocols for the purification of 4-Bromo-5-(p-tolyl)-1H-pyrazole. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to help you navigate the common and complex challenges encountered during the purification of this important synthetic intermediate.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the rationale behind them.
Question 1: My crude product of 4-Bromo-5-(p-tolyl)-1H-pyrazole is an orange or reddish-brown oil, but the literature reports a solid. What should I do?
Answer: The oily nature of your crude product is a common issue and typically indicates the presence of residual solvent or impurities that are depressing the melting point. The color often arises from by-products formed during the synthesis, particularly in Knorr-type pyrazole syntheses or bromination reactions which can generate colored impurities.
Your primary goal is to induce crystallization. Here’s a systematic approach:
Solvent Removal: Ensure all volatile solvents (like DMF, if used) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents.
Trituration: Attempt to solidify the oil by trituration. This involves adding a small amount of a non-solvent (a liquid in which your product is insoluble) and scratching the side of the flask with a glass rod at the solvent-air interface. Hexanes or a cold diethyl ether/hexanes mixture are excellent starting points. This process provides a rough purification and can often induce crystallization.
Initiate Recrystallization: If trituration yields a solid, you can proceed to a full recrystallization for higher purity. If it remains an oil, you may need to first perform a preliminary purification by column chromatography and then recrystallize the resulting partially purified solid.
Question 2: My ¹H NMR spectrum shows unreacted 5-(p-tolyl)-1H-pyrazole. What is the most efficient way to remove it?
Answer: The presence of the unbrominated starting material is a frequent outcome of incomplete bromination. Fortunately, the starting material and the desired 4-bromo product have different electronic and physical properties that can be exploited for separation.
Recrystallization: This is often the simplest and most effective method. 4-Bromo-5-(p-tolyl)-1H-pyrazole is generally less soluble than its non-brominated precursor in common non-polar and moderately polar solvents due to its higher molecular weight and altered crystal packing. A carefully chosen recrystallization solvent system, such as ethanol/water or ethyl acetate/hexanes, should allow for the selective crystallization of the less soluble bromo-product, leaving the starting material in the mother liquor.[1][2]
Flash Column Chromatography: If recrystallization is not sufficiently effective, silica gel chromatography is a reliable alternative. The bromo-compound is more polar than the starting material and will therefore have a lower Rf value. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, will effectively separate the two compounds.
Question 3: My TLC plate shows multiple spots. What are the likely impurities and how can I separate them?
Answer: Besides the starting material, several other impurities can arise depending on the synthetic route. In a typical synthesis involving the bromination of 5-(p-tolyl)-1H-pyrazole with N-bromosuccinimide (NBS), you might encounter:
Succinimide: A by-product of the NBS reagent. It is highly polar and often water-soluble. A simple aqueous wash (extraction) of your crude product dissolved in an organic solvent like ethyl acetate can effectively remove it.
Regioisomers: While bromination of pyrazoles is often regioselective for the 4-position, small amounts of other isomers, such as 3-bromo-5-(p-tolyl)-1H-pyrazole, can form.[3][4] These isomers will likely have very similar polarities to your desired product, making separation by recrystallization challenging. In this case, careful flash column chromatography is the method of choice.
Di-brominated products: Over-bromination can lead to di-bromo pyrazoles. These will be significantly less polar than your mono-brominated product and will elute much faster from a silica column.
A logical workflow for purification is essential. The diagram below outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Question 4: I am concerned about losing my product on the silica gel column due to its basicity. How can I mitigate this?
Answer: This is a valid concern. The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor recovery.[1]
To counter this, you should deactivate the silica gel. This can be achieved by:
Adding Triethylamine (Et₃N) to the Eluent: Including a small amount of a volatile base like triethylamine (typically 0.1-1%) in your eluent system will neutralize the acidic sites on the silica, preventing your basic product from irreversibly binding.
Using Pre-treated Silica: Some suppliers offer silica gel that has been pre-treated with a base.
Switching to a Different Stationary Phase: Neutral alumina can be an effective alternative to silica gel for the purification of basic compounds.[1][5]
Part 2: Detailed Purification Protocols
Here are step-by-step protocols for the most common and effective purification techniques for 4-Bromo-5-(p-tolyl)-1H-pyrazole.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures.
Step-by-Step Methodology:
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Use the table below to guide your selection. Start with a small amount of your crude product to test solvents.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. Adding too much solvent will reduce your yield.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 1: Common Solvents for Pyrazole Recrystallization
Solvent/System
Boiling Point (°C)
Characteristics & Typical Use
Ethanol/Water
78-100
Good for moderately polar pyrazoles. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool.[1]
Ethyl Acetate/Hexanes
69-77
Excellent for a wide range of polarities. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.[2]
Isopropanol
82
A good single-solvent option for many pyrazole derivatives.[1]
Dichloromethane/Hexanes
40-69
Useful for less polar compounds, but be mindful of the low boiling point of dichloromethane.
Protocol 2: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities, such as starting materials, products, and by-products.
Step-by-Step Methodology:
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should give your desired product an Rf value of approximately 0.3. A good starting point for 4-Bromo-5-(p-tolyl)-1H-pyrazole is a mixture of hexanes and ethyl acetate.
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.
The following diagram illustrates the general workflow for purification and subsequent analysis.
Caption: General experimental workflow for purification.
References
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Google Patents. (n.d.). Method for purifying pyrazoles.
PubChem. (n.d.). 4-bromo-1-propyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]
Beilstein Journals. (n.d.). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Retrieved from [Link]
SciELO México. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]
Technical Support Center: Protecting 4-Bromo-5-(p-tolyl)-1H-pyrazole Integrity
Current Status: Operational Subject: Strategies to Prevent Debromination (C4-Br Cleavage) During Synthesis Audience: Medicinal Chemists, Process Chemists Executive Summary: The C4-Bromine Vulnerability The molecule 4-Bro...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Strategies to Prevent Debromination (C4-Br Cleavage) During Synthesis
Audience: Medicinal Chemists, Process Chemists
Executive Summary: The C4-Bromine Vulnerability
The molecule 4-Bromo-5-(p-tolyl)-1H-pyrazole contains a critical electrophilic handle at the C4 position. While this bromine is intended for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig), it is susceptible to premature cleavage—known as debromination —under three specific reaction conditions.
This guide provides the protocols necessary to preserve the C-Br bond during:
Module A: Preventing Hydrodebromination During Cross-Coupling
The Issue: During Suzuki or Sonogashira coupling, you intend to replace the Br with an aryl or alkyl group. Instead, the reaction yields the "reduced" product (Ar-H), where the bromine is replaced by a hydrogen atom.
The Cause: Formation of a Palladium-Hydride (Pd-H) species.[1] This occurs via
-hydride elimination from alkyl ligands or hydrogen abstraction from protic solvents (alcohols).
Troubleshooting Protocol
Variable
Recommendation
Technical Rationale
Solvent
Use Aprotic Solvents (Dioxane, Toluene, DMF)
Alcohols (MeOH, EtOH) act as hydride sources, promoting Pd-H formation which leads to Ar-H byproducts [1].
Base
Inorganic Carbonates/Phosphates (Cs₂CO₃, K₃PO₄)
Strong hydroxide bases (NaOH, KOH) accelerate hydrodebromination. Carbonates are milder and suppress the side reaction [1].[2]
N-Protection
Protect N1 (Boc, SEM, THP)
Free N-H pyrazoles coordinate to Pd, altering the catalytic cycle and increasing susceptibility to dehalogenation. Protecting the nitrogen suppresses this [2].[1][3]
Temperature
< 80°C
High temperatures favor the activation energy of the hydrodebromination pathway over the desired transmetallation [1].
Visualizing the Failure Mechanism
The diagram below illustrates how the catalytic cycle is hijacked by the "Hydrodebromination Loop."
Caption: The "Death Loop" of Hydrodebromination. Note how protic solvents divert the Pd-intermediate toward the waste product (Ar-H).
Module B: Preserving Br During N-Alkylation
The Issue: You are attempting to attach an alkyl group to the N1 position (e.g., N-methylation) but lose the C4-Bromine in the process.
The Cause:Halogen-Metal Exchange . If you use a lithiated base (e.g., n-BuLi) to deprotonate the pyrazole N-H, the Lithium will preferentially swap with the Bromine at C4 because the C-Li bond is thermodynamically favorable.
Selection Guide: Base & Conditions
❌ AVOID: n-Butyllithium (n-BuLi), t-BuLi, or Grignard reagents. These will attack the C-Br bond immediately.
✅ USE:
Sodium Hydride (NaH): Excellent for deprotonating the N-H (pKa ~14) without touching the C-Br bond. Use in THF or DMF at 0°C.
Cesium Carbonate (Cs₂CO₃): A mild, non-nucleophilic base ideal for alkylations in DMF or Acetonitrile.
Copper-Catalyzed Photoredox: For difficult substrates, use "Halogen Abstraction-Radical Capture" (HARC) protocols which operate at room temperature and avoid thermal degradation [3].[4]
Module C: Chemoselective Reduction (Protecting Br from H₂)
The Issue: You need to reduce a nitro, alkene, or alkyne group elsewhere on the molecule (e.g., on the p-tolyl ring) but standard hydrogenation strips the bromine.
The Cause: Palladium on Carbon (Pd/C) is a non-selective hydrogenolysis catalyst. It cleaves C-Br bonds rapidly under H₂ atmosphere.
The Solution: Catalyst Poisoning
To reduce a Nitro group (
) while keeping the Bromine intact, you must switch catalysts.
Method
Reagent
Protocol Notes
Gold Standard
Pt(S)/C (Sulfided Platinum)
The sulfur "poisons" the catalyst, drastically reducing its affinity for the C-Br bond while retaining activity for reduction [4][5].
Chemical
Fe / AcOH
Iron powder in acetic acid is a classical method that reduces nitro groups via single-electron transfer. It is completely inert to aryl bromides [6].
Alternative
SnCl₂ (Tin Chloride)
Effective for selective reduction, though workup can be messy (emulsions).
Decision Tree for Reductions
Caption: Workflow for selecting a reduction method that preserves the C-Br bond.
Frequently Asked Questions (FAQ)
Q: I am seeing 10% debrominated product during my Suzuki coupling. How do I stop it?A: Switch your solvent from Ethanol/Water to Dioxane/Water or Toluene . If you are already using aprotic solvents, lower the reaction temperature and switch to a bulkier phosphine ligand (e.g., XPhos or SPhos), which accelerates the reductive elimination of the desired product over the side reaction [1].
Q: Can I use n-BuLi to lithiate the tolyl ring without losing the pyrazole bromine?A:No. The bromine on the electron-deficient pyrazole ring is highly susceptible to Lithium-Halogen exchange. It will exchange faster than the tolyl ring deprotonates. You must use a directing group or a much weaker base (like TMP-Li) at cryogenic temperatures (-78°C), but success is not guaranteed.
Q: Does the "p-tolyl" group affect the stability of the bromine?A: Sterically, the p-tolyl group at position 5 provides some shielding, but electronically, it does not significantly deactivate the C4-Br bond against oxidative addition. You should treat the C4-Br as a highly reactive aryl halide.
References
BenchChem Tech Support. (2025).[1][2] Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions. Retrieved from 2
ResearchGate. (2025).[3][5] An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.[3] Retrieved from 3[3][5]
Dow, N. W., et al. (2021).[4] A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.[4] Chem. Retrieved from 4
Suleman, A., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.[6] ACS Publications. Retrieved from 6
Common Organic Chemistry. (n.d.).[7] Nitro Reduction - Common Conditions.[8] Retrieved from 8
Wikipedia. (n.d.). Reduction of nitro compounds.[8][9][10] Retrieved from 9
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reaction Monitoring GuideTicket Subject: TLC Monitoring for Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole
Ticket ID: CHEMSUP-2024-BR-PYR
Status: Open
Assigned Specialist: Senior Application Scientist
System Configuration & Theoretical Basis
This guide provides a standardized protocol for monitoring the bromination of 3-(p-tolyl)-1H-pyrazole (Starting Material, SM) to form 4-Bromo-5-(p-tolyl)-1H-pyrazole (Product).
Reagent: N-Bromosuccinimide (NBS) or Elemental Bromine (
).
Stationary Phase: Silica Gel 60
(Standard).
Mobile Phase (Eluent): Hexane : Ethyl Acetate (Hex:EtOAc).[1]
Expected Migration Logic (Relative
):
The introduction of a bromine atom at the C4 position increases the lipophilicity of the pyrazole ring compared to the unsubstituted precursor. However, the presence of the free proton means the molecule retains significant polarity and hydrogen-bonding capability.
Component
Polarity Profile
Relative
Visualization
Product (4-Bromo...)
Moderate (Lipophilic shift)
Higher
UV Active (Dark Spot)
SM (3-(p-tolyl)...)
Moderate-High (Polar NH)
Lower
UV Active (Dark Spot)
Reagent (NBS)
Low Polarity
High (Near Solvent Front)
Weak UV / Iodine Active
Byproduct (Succinimide)
Very High Polarity
Baseline ()
Weak UV / Iodine Active
Visualization & Detection
Primary Method: UV Absorption (254 nm)
Both the starting material and product possess a conjugated
-system (p-tolyl ring connected to pyrazole). They will appear as distinct dark spots against the fluorescent green background of plates.
Secondary Method: Chemical Staining
If UV is ambiguous or to confirm full conversion:
Iodine Chamber (
): General stain. Pyrazoles absorb iodine reversibly, turning yellow/brown.
KMnO4 (Basic): Oxidizes the p-tolyl methyl group or the hydrazine backbone (destructive).
Dragendorff’s Reagent: Specific for nitrogen heterocycles (turns orange/red).
Experimental Workflow (Visualized)
The following diagram outlines the logical flow for monitoring the reaction and interpreting the TLC plate.
Caption: Logical workflow for TLC monitoring of pyrazole bromination, emphasizing the "Mini-Quench" step to prevent reaction progression on the plate.
Troubleshooting Guide (FAQ)
Q1: My Starting Material (SM) and Product spots are streaking badly. Why?Diagnosis: Pyrazoles are amphoteric (can act as acid or base). The
group interacts strongly with the acidic silanol groups () on the silica plate, causing "tailing."
Resolution:
Add Base: Add 0.5% to 1% Triethylamine (
) to your mobile phase. This neutralizes the silica acidity and sharpens the spots.
Pre-wash: Pre-elute the plate with the mobile phase +
, dry it, and then run your sample.
Q2: I see a large spot stuck at the baseline. Is this my product?Diagnosis: Likely Succinimide (if using NBS). Succinimide is highly polar and insoluble in non-polar mobile phases.
Resolution:
Ignore it if your product spot is distinct.
To confirm, run a reference TLC of pure Succinimide.
If your product is also polar, switch to a more polar system like DCM:MeOH (95:5) to move the baseline spot.
Q3: The SM and Product spots are overlapping (Co-elution). How do I separate them?Diagnosis: The bromine atom changes polarity, but not drastically enough for your current solvent ratio.
Resolution:
Decrease Polarity: If using 50% EtOAc, drop to 20% or 10% EtOAc. Lower polarity spreads the
values of lipophilic compounds.
Change Solvent Selectivity: Switch from EtOAc to Acetone or Dichloromethane (DCM) . A mixture of DCM:Hexane (1:1) often provides better resolution for halo-aromatics than Hex:EtOAc.
Q4: I see "ghost" spots or the product spot is broadening over time.Diagnosis:Tautomerism. 3-(p-tolyl)-1H-pyrazole and 5-(p-tolyl)-1H-pyrazole are tautomers. In solution, they equilibrate rapidly. On silica, the equilibrium might slow down, or the two tautomers might interact differently with the stationary phase.
Resolution:
This is usually cosmetic. As long as the bromination is complete (disappearance of SM), the tautomeric broadening is acceptable.
Running the TLC at a slightly higher temperature (warm chamber) can sometimes speed up equilibration and merge the spots, though this is rarely necessary.
Detailed Protocol: The "Mini-Quench" Method
Directly spotting a reaction mixture containing active NBS can cause "on-plate bromination," leading to false positives (showing product that formed on the silica, not in the flask).
Step-by-Step Procedure:
Prepare Mobile Phase: Mix 20 mL Hexane and 10 mL Ethyl Acetate (2:1 ratio) in a developing chamber. Add 2 drops of Triethylamine. Cap and let equilibrate for 5 mins.
Sampling:
Take a micro-vial or small test tube.
Add 0.5 mL of Saturated Sodium Thiosulfate (
) or Sodium Bicarbonate solution.
Dip a capillary into your reaction flask and transfer a small drop into this quench vial. Shake briefly. This neutralizes remaining NBS.
Add 0.5 mL of EtOAc to the vial to extract the organic components.
Spotting:
Spot the top organic layer from the quench vial onto the TLC plate.
Spot pure SM (dissolved in EtOAc) in an adjacent lane.
Crucial: Spot a "Co-spot" (SM + Rxn Mix) in the middle lane to verify separation.
Development: Run the plate until the solvent front is 1 cm from the top.
Analysis: Visualize under UV.
Target: Disappearance of the lower
spot (SM) and appearance of a single higher spot (Product).
References
Menéndez, J. C., et al. (2006). "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-ISO-9982
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Troubleshooting & Controlling Regioisomer Formation in Pyrazole Synthesis[1]
Core Diagnostic: Why am I getting a mixture?
User Issue: "I reacted a hydrazine with an unsymmetrical 1,3-diketone and obtained a 1:1 or 2:1 mixture of 1,3- and 1,5-isomers. How do I control this?"
Technical Analysis:
The Knorr pyrazole synthesis is governed by the competition between kinetic and thermodynamic control, driven by the initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl.
The Nucleophile (Hydrazine): In monosubstituted hydrazines (
), the terminal nitrogen () is generally more nucleophilic than the substituted nitrogen () due to steric freedom, despite the electronic donation of alkyl groups.[1]
The Electrophile (1,3-Dicarbonyl): The two carbonyls differ in electrophilicity based on their substituents.[2]
Rule of Thumb: The most nucleophilic nitrogen (
) attacks the most electrophilic carbonyl first.
The Trap: In protic solvents (MeOH, EtOH), solvation shells can mask nucleophilicity, and acid catalysis can protonate the hydrazine, altering the reactive species.[3]
Decision Logic: Troubleshooting Workflow
The following logic gate helps determine your next optimization step.
Protocol Module: The Fluorinated Solvent Switch
Applicability: Synthesis of Trifluoromethyl (
) pyrazoles.
The Problem: The group is strongly electron-withdrawing, theoretically making the adjacent carbonyl more electrophilic. However, in standard solvents (EtOH), this carbonyl often forms a stable hemiacetal or hydrate, rendering it inert to attack.[3] This forces the hydrazine to attack the "wrong" carbonyl, yielding the unwanted isomer.
The Solution: Use Fluorinated Alcohols (TFE or HFIP).[1][4] These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles.[1][3] They activate the carbonyl through H-bonding without forming the deactivating hemiacetal.[1]
Validated Protocol: HFIP-Mediated Synthesis
Reference Grounding: Fustero et al., J. Org.[1][3][5] Chem. (2008) [1][1][3][5][6]
Note: Unlike Ethanol reflux methods, HFIP promotes reaction at ambient temperature due to strong carbonyl activation.[3]
Workup (Critical):
Remove HFIP under reduced pressure (Rotavap).[1][3] Do not perform an aqueous wash immediately, as HFIP is expensive and can be recovered.[3]
Recovery: Trap the solvent in a cold finger for re-use.[1]
Validation: Analyze the crude residue by
NMR.
Success Criteria: You should observe a major peak shift distinct from the starting material.[1]
Data Comparison: Solvent Effects on Regioselectivity
Target: 1-phenyl-5-trifluoromethyl pyrazole (Desired) vs 1-phenyl-3-trifluoromethyl (Undesired)[1]
Solvent
Conditions
Yield
Regioisomer Ratio (5-CF3 : 3-CF3)
Ethanol
Reflux, 4h
85%
20 : 80 (Inverted/Wrong)
TFE
25°C, 2h
91%
85 : 15
HFIP
25°C, 2h
94%
>98 : 2
Protocol Module: Steric Control via Acid Catalysis
Applicability: Non-fluorinated, sterically differentiated substrates (e.g., t-Butyl vs. Methyl).[3]
The Mechanism:
In neutral media, the terminal
of methylhydrazine attacks the least hindered carbonyl. However, in acidic media (HCl/EtOH), the hydrazine is protonated.[3] The equilibrium shifts.[1] The internal nitrogen () becomes less basic and less likely to be protonated than the terminal .[1] Consequently, the terminal is "deactivated" by protonation, allowing the internal nitrogen to act as the nucleophile, reversing selectivity.
Self-Validating Workflow:
Setup: Dissolve diketone in Ethanol.
Acidification: Add 1.0 equiv of concentrated HCl.
Addition: Add hydrazine hydrochloride salt instead of free base.
Monitor: Check TLC. If conversion is slow, heat to reflux.[3]
Neutralization: Upon completion, neutralize with
before extraction to prevent acid-catalyzed isomerization during workup.
User FAQ: "I have two spots on my TLC. Which one is the 1,5-isomer?"
Expert Insight: You cannot rely on polarity alone. While 1,5-isomers are often more polar due to the dipole alignment of the N-substituent and the C-5 substituent, this is not a universal rule.[1] You must use NMR spectroscopy.[1][3]
The NOE (Nuclear Overhauser Effect) Validation
This is the gold standard for assigning pyrazole regiochemistry.
1,5-Isomer: The N-substituent (e.g., N-Methyl) is spatially close to the C-5 substituent.[1]
Signal: Strong NOE correlation between N-Me protons and C-5 substituent protons.[1]
1,3-Isomer: The N-substituent is distant from the C-3 substituent.[1]
Signal: Weak or NO NOE correlation between N-Me and C-3 substituent.[1] Instead, you see NOE between N-Me and the H-4 proton.[1]
Visual Guide to NOE Signals:
References
Fustero, S., et al. (2008).[3][5] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529.[3][5]
Deng, X., & Mani, N. S. (2008).[3][7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 73(6), 2412–2415.[3] [1][3]
Rosa, F. A., et al. (2023).[3] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(19), 17234–17245.[3] [1][3]
Oxford Instruments. (2024).[1][3][8] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note.
A Comparative Guide to the Anticancer Potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological acti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comprehensive technical overview of the anticancer activity of a specific class of these compounds: 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives. By synthesizing data from multiple studies, we will objectively compare their performance with established anticancer agents, provide detailed experimental protocols for validation, and delve into their potential mechanisms of action.
The Pyrazole Core: A Versatile Scaffold in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its diverse biological activities.[4] Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, and analgesic agents. In the realm of oncology, their significance is underscored by the ability of pyrazole-based molecules to interact with a variety of cancer-relevant targets, including protein kinases, which are often dysregulated in tumor cells.[3][5][6] The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of these compounds.[3]
Comparative Analysis of Cytotoxic Activity
A critical initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
While direct comparative studies on a broad panel of cell lines for the specific "4-Bromo-5-(p-tolyl)-1H-pyrazole" scaffold are limited in the public domain, we can extrapolate and compare the performance of closely related derivatives. A particularly potent example is a thiazolyl-pyrazoline derivative featuring a p-tolyl group at the 5-position of the pyrazoline ring. This compound demonstrated significant cytotoxic and enzyme inhibitory activity.
Mechanistic Insights: Targeting the EGFR Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5] One of the key targets identified for pyrazole-based inhibitors is the Epidermal Growth Factor Receptor (EGFR).[8][9][10] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and angiogenesis.[9][11]
The potent inhibitory activity of the 5-p-tolyl pyrazoline derivative against EGFR kinase (IC50 of 0.06 µM) suggests that its mechanism of action involves blocking the ATP-binding site of the kinase domain.[7] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling, ultimately leading to an arrest of the cell cycle and induction of apoptosis.
Below is a diagram illustrating the EGFR signaling pathway and the putative point of intervention for 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives.
Caption: EGFR signaling pathway and inhibition by pyrazole derivatives.
Experimental Protocols for Validation
To ensure the scientific rigor of findings, standardized and well-validated experimental protocols are paramount. The following are detailed methodologies for key assays used to characterize the anticancer activity of novel compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the 4-Bromo-5-(p-tolyl)-1H-pyrazole derivative and control drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[4]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate for 15 minutes on an orbital shaker.[5]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[13]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis using Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[14]
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[3][15] RNase A is included to ensure that only DNA is stained.
Incubation: Incubate for 30 minutes at room temperature.[16]
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion and Future Directions
The available evidence strongly suggests that 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives represent a promising class of anticancer agents. Their potency, particularly the sub-micromolar activity of related compounds against breast cancer cells and EGFR kinase, warrants further investigation. The proposed mechanism of action through the inhibition of the EGFR signaling pathway provides a solid rationale for their development as targeted cancer therapeutics.
Future research should focus on:
Broad-Spectrum Screening: Evaluating the cytotoxic activity of a library of 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives against a wider panel of cancer cell lines from different tissues of origin.
In Vivo Efficacy: Assessing the antitumor activity of the most promising compounds in preclinical animal models of cancer.
Pharmacokinetic and Toxicological Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead candidates to evaluate their drug-like properties.
Mechanism of Action Studies: Further elucidating the precise molecular interactions with their targets and exploring potential off-target effects.
By systematically addressing these areas, the full therapeutic potential of 4-Bromo-5-(p-tolyl)-1H-pyrazole derivatives can be unlocked, paving the way for the development of novel and effective cancer treatments.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. SRR Publications. [Link]
In vitro anticancer activity, IC50 (μM), of the tested compounds against Caco-2. ResearchGate. [Link]
In vitro growth inhibitory activity of pyrazoles and reference... ResearchGate. [Link]
Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR‐Targeted Anticancer Agents. ResearchGate. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
Current status of pyrazole and its biological activities. PubMed Central. [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
(PDF) Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. ResearchGate. [Link]
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]
Definitive Structural Elucidation of 4-Bromo-5-(p-tolyl)-1H-pyrazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary The Structural Conundrum: In drug discovery, the pyrazole scaffold is ubiquitous but deceptive.[1] Specifically, 4-Bromo-5-(p-tolyl)-1H-pyrazole presents a classic "tautomeric trap."[1][2] In solution,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Structural Conundrum: In drug discovery, the pyrazole scaffold is ubiquitous but deceptive.[1] Specifically, 4-Bromo-5-(p-tolyl)-1H-pyrazole presents a classic "tautomeric trap."[1][2] In solution, the proton on the nitrogen oscillates rapidly, making the distinction between the 3-(p-tolyl) and 5-(p-tolyl) isomers ambiguous by standard NMR.[1][2]
The Solution: This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the absolute analytical standard for this molecule.[3][1][4] While NMR and Mass Spectrometry are indispensable for purity and connectivity, only SC-XRD provides the definitive snapshot of the tautomeric state, regiochemistry, and intermolecular hydrogen bonding networks critical for Structure-Activity Relationship (SAR) modeling.[1]
Part 1: The "Tautomer Trap" Explained
To the medicinal chemist, the difference between the 3-isomer and 5-isomer is not merely academic—it dictates how the drug binds to a protein pocket.[1]
The 3-isomer: The bulky p-tolyl group is distant from the N-H donor.[1][2]
The 5-isomer: The p-tolyl group is adjacent to the N-H donor, creating steric pressure and altering the hydrogen-bond donor angle.[1][2]
Standard
H NMR in solvents like DMSO- or CDCl typically shows a "time-averaged" structure due to rapid proton exchange (prototropy), rendering the assignment of the N-H position speculative.[1][2]
Diagram 1: The Tautomeric Ambiguity & Resolution Workflow
Caption: Workflow demonstrating how crystallization "freezes" the dynamic tautomeric equilibrium found in solution, allowing SC-XRD to distinguish the specific isomer.
Part 2: Comparative Analysis (NMR vs. SC-XRD vs. DFT)
The following table objectively compares the utility of available structural elucidation methods for 4-Bromo-5-(p-tolyl)-1H-pyrazole.
Feature
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H / C NMR
Part 3: Technical Protocol for SC-XRD Confirmation
To replicate the structural confirmation of 4-Bromo-5-(p-tolyl)-1H-pyrazole, follow this validated workflow.
Phase 1: Crystal Growth (The Critical Step)
Pyrazoles are prone to forming "twinned" crystals.[4] Controlled growth is essential.[1][4]
Solvent Selection: Use Ethanol/DMF (9:1) or Acetonitrile .[4] The polarity helps stabilize the N-H...N hydrogen bonds.[1][4]
Method: Slow evaporation at Room Temperature (25°C).
Protocol: Dissolve 20 mg of pure compound in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm and poke 3 small holes.[3][1][4]
Target: Look for colorless block or prism-shaped crystals appearing within 3-5 days. Avoid needles (often indicate rapid precipitation and poor diffraction).[3][1][4]
Temperature:100 K - 150 K .[3][1][2][4] Crucial: Low temperature reduces thermal motion, allowing precise location of the N-H hydrogen atom, which is the key to distinguishing the 3- vs 5-isomer.[1]
Refinement Strategy (SHELXL):
Refine all non-hydrogen atoms anisotropically.[3][1][4]
The Proton: Locate the N-H proton from the difference Fourier map.[3][1][6] Do not place it geometrically. Refine its coordinates freely if data quality permits, or with a soft restraint (DFIX 0.88). This proves the tautomer.
Phase 3: Structural Markers to Verify
When analyzing the solved structure, verify these parameters to confirm identity:
C-Br Bond Length: Should be approx 1.88 - 1.90 Å .
Torsion Angle: Check the twist between the pyrazole and p-tolyl ring.[3][1][4] In the 5-(p-tolyl) isomer, steric clash with the N-H often forces a twist of >30° .[1][2] In the 3-(p-tolyl) isomer, the rings may be more coplanar.[1][2]
H-Bonding: Pyrazoles typically form trimers or catemers (infinite chains) in the solid state via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
In a comparative study of 4-halopyrazoles, the positioning of the halogen and the aryl group drastically affects the crystal packing.[1]
Experimental Evidence:
X-ray analysis of analogous systems (e.g., 4-bromo-3-phenylpyrazole) reveals that the 3-substituted tautomer is generally the preferred solid-state form because it allows the bulky aryl group to avoid the steric bulk of the N-H proton.[1][2]
Scenario A (The Common Outcome): The diffraction data reveals the proton is on the nitrogen distal to the tolyl group.[3][1][4]
Scenario B (The "5-Substituted" Outcome): The proton is on the nitrogen proximal to the tolyl group.[1]
Why this matters: If your biological target requires the "5-tolyl" shape, but your synthesis yields the "3-tolyl" crystal, you are testing the wrong conformer.[1] Only X-ray detects this mismatch immediately.
Diagram 2: Structural Decision Matrix
Caption: Decision matrix for determining when to deploy SC-XRD for pyrazole derivatives.
References
Claramunt, R. M., et al. (2006).[3][4] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of Chemical Crystallography.
Relevance: Establishes the baseline comparison between NMR and X-ray for phenyl-pyrazoles.
Llamas-Saiz, A. L., et al. (1994).[3][4] "Hydrogen bonding in pyrazoles: The crystal structures of 3,5-dimethylpyrazole and 3-methyl-5-phenylpyrazole." Acta Crystallographica Section C.
Relevance: Defines the standard hydrogen-bonding motifs (dimers/catemers)
Radović, A., et al. (2025).[3][4][6] "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate." Zeitschrift für Kristallographie - New Crystal Structures.
Relevance: Recent specific example of 4-bromo-pyrazole crystallography and solvent effects.
Cambridge Crystallographic D
Relevance: The authoritative repository for small molecule crystal structures.[1][4] Search for "4-bromo-pyrazole" for unit cell comparisons.[1][2][5]
Alkorta, I., & Elguero, J. (2023).[3][4] "Theoretical NMR investigation of pyrazole and substituted pyrazoles." Journal of Molecular Structure.
Relevance: Provides the DFT/Computational context for predicting chemical shifts in these systems.
Methodological Comparison: Orthogonal Validation of 4-Bromo-5-(p-tolyl)-1H-pyrazole Screening Hits
Executive Summary The 4-Bromo-5-(p-tolyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., p38 MAPK, B-Raf), COX-2 inhibitors, and antimi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-Bromo-5-(p-tolyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., p38 MAPK, B-Raf), COX-2 inhibitors, and antimicrobial agents. However, its physicochemical profile—specifically the combination of the lipophilic p-tolyl group and the polarizable bromine—predisposes this library to specific false-positive mechanisms, notably colloidal aggregation and non-specific hydrophobic adsorption .
This guide provides an objective comparison of validation methodologies for hits derived from this library. Unlike generic screening guides, we focus on the specific liabilities of hydrophobic pyrazoles. We compare the industry-standard TR-FRET (often used in primary screening) against orthogonal biophysical techniques like Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assays (CETSA) , ultimately recommending a multi-tiered validation workflow to ensure data integrity.
Part 1: The Scaffold Challenge
Before selecting a validation method, one must understand the molecule. The 4-Bromo-5-(p-tolyl)-1H-pyrazole core presents distinct challenges in high-throughput screening (HTS):
Lipophilicity & Aggregation: The p-tolyl moiety increases LogP, making these compounds prone to forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes, causing false inhibition in biochemical assays.
Fluorescence Interference: While the pyrazole core itself is not highly fluorescent, derivatives synthesized via metal-catalyzed coupling (e.g., Suzuki-Miyaura) often retain trace palladium, which can quench fluorescence in FRET-based primary assays.
Promiscuity: The 1H-pyrazole nitrogen is a hydrogen bond donor/acceptor that can interact non-specifically with backbone amides if not properly decorated.
Part 2: Comparative Analysis of Validation Methods
The following table compares the performance of the primary screening method against two orthogonal alternatives for this specific chemical series.
Table 1: Methodological Performance Matrix
Feature
TR-FRET (Primary Screen)
SPR (Biophysical Orthogonal)
CETSA (Cellular Orthogonal)
Principle
Energy transfer upon ligand displacement or enzymatic turnover.
Real-time measurement of refractive index change upon binding.
Thermal stabilization of target protein by ligand binding in cells.
Throughput
High (1536-well).
Medium (384-well/96-well).
Medium-Low (Western/AlphaLISA).
Sensitivity to Aggregation
High Risk. Aggregates scatter light or sequester tracer, mimicking inhibition.
Low Risk. Aggregates show distinct "square wave" or super-stoichiometric binding.
Low Risk. Aggregates rarely penetrate cells or stabilize specific proteins.
Kinetic Data
Equilibrium only (IC50).
Full Kinetics (, , ).
None (Target Engagement only).
Scaffold Suitability
Good for initial triage but prone to false positives from metal contaminants.
Excellent. Can differentiate specific 1:1 binding from non-specific hydrophobic sticking.
Good. Confirms the pyrazole permeates the membrane and engages target.
Cost per Point
Low.
High (Chip consumables).
Medium.
Expert Insight: Why SPR Wins for Pyrazoles
For the 4-Bromo-5-(p-tolyl)-1H-pyrazole series, SPR is the superior orthogonal validation tool .
Reasoning: This scaffold is prone to "sticky" behavior. TR-FRET cannot distinguish between a compound binding to the active site and a compound coating the protein. SPR reveals this immediately: a "sticky" pyrazole will display a box-shape sensorgram with no dissociation, or binding levels far exceeding the theoretical
.
Part 3: Strategic Workflow & Visualization
To rigorously validate hits, we employ a "Funnel" approach. The following diagram illustrates the logical progression from a raw HTS hit to a validated lead, specifically designed to filter out the artifacts common to this library.
Caption: Figure 1. Orthogonal validation funnel prioritizing the elimination of colloidal aggregators early in the process.
Part 4: Detailed Protocol – SPR Validation
This protocol is optimized for a Biacore™ or Octet® system to validate hydrophobic pyrazole hits.
Objective
To determine binding affinity (
) and stoichiometry, distinguishing specific binders from hydrophobic aggregators.
Materials
Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Ensure DMSO concentration is matched exactly between running buffer and samples (typically 2-5%).
Immobilize the target protein to a level of ~2000 RU (Response Units) using standard amine coupling.
Self-Validation Step: Ensure a reference channel is activated and blocked (without protein) to subtract non-specific binding of the hydrophobic pyrazole to the dextran matrix.
Solubility Check (The "Pre-flight"):
Dilute the pyrazole hit to 50 µM in running buffer. Measure UV absorbance. If absorbance is lower than expected, the compound has precipitated. Do not inject.
Single-Cycle Kinetics (SCK):
Inject a concentration series (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) sequentially without regeneration.
Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.
Data Analysis & Decision Criteria:
Fit data to a 1:1 Langmuir binding model.
Calculate
(Theoretical):.
Interpretation of Results
Observation
Interpretation for Pyrazole Scaffold
Action
Binding > 120% of
Non-specific binding. The hydrophobic tolyl group is sticking to the protein surface or dextran.
Reject.
Square Wave (Box Shape)
Fast on/Fast off. Typical for fragments, but if signal is high, indicates promiscuous coating.
Flag. Check solvent correction.
Slow Dissociation
High Affinity. If stoichiometry is 1:1, this is a high-quality hit.
Advance to CETSA.
Negative Signal
Mismatch. DMSO mismatch or compound aggregation causing buffer exclusion.
Repeat with strict buffer matching.
Part 5: Mechanism of Interference Visualization
Understanding how false positives occur is vital for troubleshooting. The diagram below details the specific failure modes of the 4-Bromo-5-(p-tolyl)-1H-pyrazole scaffold.
Caption: Figure 2. Mechanistic pathways distinguishing specific binding from aggregation-induced artifacts common to lipophilic pyrazoles.
References
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218. [Link]
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Technical Assessment: 4-Bromo-5-(p-tolyl)-1H-pyrazole Scaffolds in Kinase Drug Discovery
Executive Summary: The "Privileged" Pyrazole Scaffold In the landscape of kinase inhibitor design, the 4-bromo-5-aryl-pyrazole motif represents a "privileged structure"—a molecular framework capable of providing high-aff...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Pyrazole Scaffold
In the landscape of kinase inhibitor design, the 4-bromo-5-aryl-pyrazole motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 4-Bromo-5-(p-tolyl)-1H-pyrazole serves as a critical fragment lead and synthetic intermediate for developing Type II kinase inhibitors, most notably targeting p38α Mitogen-Activated Protein Kinase (MAPK) .
This guide objectively compares the drug-like properties of the p-tolyl analog against its structural cohorts (Phenyl, 4-Fluoro, and 4-tert-butyl derivatives). We analyze physicochemical profiles, synthetic accessibility, and structure-activity relationships (SAR) to validate why the p-tolyl substituent often strikes the optimal balance between hydrophobic packing and metabolic stability.
Structural & Physicochemical Comparison
The choice of the aryl substituent at the C5 position dictates the scaffold's ability to penetrate the "gatekeeper" regions of kinase ATP pockets. Below is a comparative analysis of the p-tolyl scaffold versus common alternatives.
Table 1: Physicochemical Profile of 4-Bromo-5-aryl-1H-pyrazole Analogs
Property
4-Bromo-5-(p-tolyl)-1H-pyrazole
Analog A: 5-Phenyl
Analog B: 5-(4-Fluorophenyl)
Analog C: 5-(4-tert-butylphenyl)
Role
Primary Lead / Intermediate
Baseline Scaffold
Metabolic Blocker
Hydrophobic Probe
MW ( g/mol )
237.09
223.07
241.06
279.18
cLogP (Est.)
~3.2
~2.7
~2.9
~4.5
TPSA (Ų)
28.68
28.68
28.68
28.68
Solubility
Moderate (DMSO/EtOH)
High
Moderate
Low
Lipophilic Efficiency
Optimal
Low
High
Poor (Lipophilicity penalty)
Key Interaction
Van der Waals contact with hydrophobic pocket
Weak hydrophobic contact
Polar/Hydrophobic mix
Steric clash risk
Analyst Insight: The p-tolyl methyl group provides a critical "magic methyl" effect. It fills the hydrophobic sub-pocket (often the specificity pocket near the gatekeeper residue in kinases) better than the unsubstituted phenyl ring, improving potency without the excessive lipophilicity penalty seen with the tert-butyl analog.
Mechanism of Action & SAR Logic
To understand the value of the 4-Bromo-5-(p-tolyl) analog, one must visualize its role in the p38 MAPK signaling cascade. This scaffold typically binds in the ATP-binding cleft, where the pyrazole nitrogen forms a hydrogen bond with the hinge region (e.g., Met109 in p38α).
Signaling Pathway Visualization
The following diagram illustrates the upstream and downstream context of p38 MAPK, highlighting where these inhibitors intervene to block pro-inflammatory cytokine production (TNF-α, IL-1β).
Figure 1: The p38 MAPK signaling cascade.[1][2] The pyrazole scaffold acts as a competitive inhibitor at the p38 node, preventing downstream inflammatory responses.
Structure-Activity Relationship (SAR)
The "4-Bromo" and "5-(p-tolyl)" positions are not arbitrary.
4-Bromo Group: This is a versatile handle. In early drug discovery, it serves as a placeholder for lipophilic bulk. Synthetically, it is the reactive site for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups (as seen in clinical candidate Doramapimod/BIRB 796 ).
5-(p-tolyl) Group: The para-methyl group restricts rotation and locks the biaryl conformation. In p38α, this group often projects into a hydrophobic specificity pocket defined by Thr106, providing selectivity over other kinases like ERK or JNK.
Experimental Protocols
To ensure reproducibility, we provide the standard synthesis and a validation assay. These protocols are designed to be self-validating (i.e., the appearance of a precipitate or specific spectral change confirms success).
Synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole
Objective: Synthesize the core scaffold from commercially available precursors.
Reagents:
4'-Methylacetophenone (Precursor A)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Hydrazine hydrate (
)
N-Bromosuccinimide (NBS)
Workflow:
Enaminone Formation:
Mix 4'-Methylacetophenone (10 mmol) with DMF-DMA (12 mmol) in a round-bottom flask.
Reflux at 110°C for 6 hours.
Checkpoint: The reaction mixture turns dark red/orange. TLC (Hexane:EtOAc 7:3) should show the disappearance of the ketone.
Evaporate solvent to yield the crude enaminone intermediate.
Cyclization:
Dissolve the intermediate in Ethanol (20 mL).
Add Hydrazine hydrate (15 mmol) dropwise at 0°C.
Stir at room temperature for 2 hours.
Checkpoint: A white/off-white precipitate (5-(p-tolyl)-1H-pyrazole) forms. Filter and wash with cold ethanol.
Bromination:
Dissolve the pyrazole (5 mmol) in DMF or Acetonitrile.
Add NBS (5.5 mmol) portion-wise at 0°C.
Stir for 1 hour.
Pour into ice water.
Validation: The product, 4-Bromo-5-(p-tolyl)-1H-pyrazole , precipitates as a solid. Collect by filtration.
Yield Expectations: 75-85%.
In Vitro p38α MAPK Kinase Assay
Objective: Determine the IC50 of the synthesized analog compared to the standard inhibitor SB203580.
Method: FRET-based Kinase Assay (e.g., Z'-LYTE™).
Preparation: Prepare 3x stocks of:
p38α enzyme (0.5-2 nM final).
ATP (at
, typically 100 µM).
Peptide Substrate (2 µM).
Test Compound (Serial dilution in DMSO, 1% final concentration).
Add Development Reagent (cleaves unphosphorylated peptide).
Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).
Analysis:
Calculate Emission Ratio (Coumarin/Fluorescein).
Plot % Phosphorylation vs. Log[Compound].
Self-Validation: The Z' factor must be > 0.5. SB203580 should give an IC50 ~50-100 nM.
Comparative Decision Guide
When should you choose the p-tolyl analog over others?
Figure 2: Decision matrix for selecting the optimal 5-aryl substituent based on kinase pocket architecture.
References
Regan, J. et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008.
Dumas, J. et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050.
Operational Guide: Safe Disposal and Management of 4-Bromo-5-(p-tolyl)-1H-pyrazole
[1][2] Executive Summary & Hazard Identification 4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: 2075-45-8 analog/derivative) is a halogenated heterocyclic building block.[1][2][3] Unlike general organic waste, the presence of the...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Hazard Identification
4-Bromo-5-(p-tolyl)-1H-pyrazole (CAS: 2075-45-8 analog/derivative) is a halogenated heterocyclic building block.[1][2][3] Unlike general organic waste, the presence of the bromine atom at the C4 position dictates a specific disposal pathway to prevent the formation of corrosive hydrogen bromide (HBr) gas or brominated dioxins during incineration.
Immediate Hazard Profile:
Chemical Class: Halogenated Heterocycle.
Physical State: Solid (typically white to off-white powder).
Pre-Disposal Assessment: The "Why" Behind Segregation
Effective disposal begins at the bench. You must segregate this compound from non-halogenated waste streams.[5][6]
The Causality of Segregation:
Incineration Requirements: Non-halogenated waste is often used as fuel blending. However, brominated compounds require high-temperature incineration with acid gas scrubbing .[2] Mixing this compound into a general "Non-Halogenated" drum forces the entire drum to be treated as halogenated, exponentially increasing disposal costs and processing complexity.
Chemical Stability: The pyrazole ring contains a vicinal nitrogen pair (
). While aromatic and generally stable, mixing with strong oxidizers can degrade the ring, potentially releasing nitrogen gas or causing exothermic decomposition.[2]
Decision Logic: Waste Stream Segregation
The following logic gate ensures the compound enters the correct regulatory stream immediately upon generation.
Figure 1: Segregation logic tree. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the brominated solute often mandates the "Halogenated" waste stream depending on local concentration limits (typically >1-2%).
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Objective: Contain dust and prevent environmental leaching.
Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.
Labeling: Attach a hazardous waste tag immediately.
Constituents: "4-Bromo-5-(p-tolyl)-1H-pyrazole" (Do not use abbreviations).[1][2]
Empty reagent bottles must be legally "RCRA Empty" before disposal as glass trash.
The Triple Rinse Validation System:
Failure to rinse results in "P-listed" violations if the bottle is discarded in trash. Follow this self-validating loop:
Figure 2: The EPA-mandated triple rinse procedure ensures that <3% of residue remains, classifying the container as non-hazardous debris.[1][2]
Regulatory & Compliance Data
RCRA Waste Classification (USA)
While 4-Bromo-5-(p-tolyl)-1H-pyrazole is not explicitly listed on the P-list or U-list, it is regulated by characteristic and class.[1][2]
Parameter
Classification
Operational Code
Waste Type
Halogenated Organic Solid/Liquid
D001 (if in flammable solvent) / Halogenated
EPA Hazard
Toxic / Irritant
N/A (Unless characteristic toxicity is proven)
Incineration
Required
Must be sent to a facility with HBr Scrubbers
Reportable Qty
N/A (Default to 1 lb for internal safety)
N/A
Why "Halogenated" Matters:
Combustion of this molecule releases Hydrogen Bromide (HBr).
Standard incinerators cannot handle high loads of acid gases. Mislabeling this as "Non-Halogenated" can damage facility scrubbers and violate air emission permits [1].
Emergency Contingencies
Spill Response (Solid Powder):
Isolate: Mark the area.
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.
Clean:
Do not dry sweep (creates dust).
Cover with wet paper towels or use a HEPA vacuum.
Place debris in the Solid Hazardous Waste stream (Protocol A).
Decontaminate: Wash surface with soap and water; collect rinsate as liquid waste.
First Aid:
Eye Contact: Rinse immediately for 15 minutes. The bromine substituent increases mucous membrane irritation potential compared to simple pyrazoles [2].
Skin Contact: Wash with soap and water. Pyrazoles can penetrate skin; monitor for systemic irritation.
References
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 261.[8] Available at: [Link][1][2]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16375 (4-Bromopyrazole - Analogous Safety Data). PubChem. Available at: [Link][1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]